(S)-2-((2-Nitrophenoxy)methyl)oxirane
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[(2-nitrophenoxy)methyl]oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c11-10(12)8-3-1-2-4-9(8)14-6-7-5-13-7/h1-4,7H,5-6H2/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMKKEOQDQNCTGL-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O1)COC2=CC=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(S)-2-((2-Nitrophenoxy)methyl)oxirane chemical structure and properties
This guide provides an in-depth technical analysis of (S)-2-((2-Nitrophenoxy)methyl)oxirane , a critical chiral building block in medicinal chemistry.
Structure, Properties, and Applications in Chiral Drug Synthesis
Executive Summary
This compound (also known as (S)-1-(2-Nitrophenoxy)-2,3-epoxypropane ) is a high-value chiral intermediate used primarily in the synthesis of enantiopure
This guide details the physicochemical profile, validated synthesis protocols, and strategic applications of this compound in pharmaceutical development.
Chemical Identity & Structure
| Parameter | Details |
| IUPAC Name | (2S)-2-[(2-Nitrophenoxy)methyl]oxirane |
| Common Synonyms | (S)-Glycidyl 2-nitrophenyl ether; (S)-1-(2-Nitrophenoxy)-2,3-epoxypropane |
| CAS Number | 134598-03-1 (Specific (S)-isomer); 21407-49-8 (Racemic) |
| Molecular Formula | C |
| Molecular Weight | 195.17 g/mol |
| Chiral Center | C2 (S-configuration) |
| SMILES | [O-]c1ccccc1OC[C@@H]2CO2 |
Structural Analysis
-
Stereochemistry: The (S)-configuration at the C2 position is derived from the chiral pool (typically (S)-glycidol or (S)-epichlorohydrin). Retention of this stereocenter is critical for the biological activity of downstream pharmacophores, particularly aryloxypropanolamines.
-
Electronic Effects: The ortho-nitro group exerts a strong electron-withdrawing effect (
), deactivating the aromatic ring but potentially influencing the pKa of the phenolic oxygen during synthesis. It also provides steric bulk that can influence the regioselectivity of ring-opening reactions.
Physicochemical Properties
| Property | Value / Description | Notes |
| Physical State | Low-melting solid or viscous oil | Often crystallizes upon standing; para-isomer mp is 62–65 °C. |
| Boiling Point | ~150–160 °C (at 3 mmHg) | Extrapolated from analogs; thermally unstable >200 °C due to nitro group.[1][2] |
| Solubility | Soluble in DCM, EtOAc, THF, DMSO | Limited solubility in water; hydrolyzes slowly in acidic aqueous media. |
| Stability | Moisture sensitive; Light sensitive | Epoxide ring is susceptible to hydrolysis; store under inert gas at 2–8 °C. |
| Reactivity | Electrophile (Epoxide) | Susceptible to nucleophilic attack at C3 (less hindered carbon). |
Synthesis & Manufacturing
The synthesis of enantiopure this compound relies on Chiral Pool Synthesis to ensure high optical purity (>98% ee). The preferred route utilizes (S)-Glycidyl Nosylate (3-nitrobenzenesulfonate) rather than epichlorohydrin to prevent racemization and ensure strict inversion/retention mechanics.
Mechanism of Synthesis (Retention of Configuration)
-
Reagent: (S)-Glycidyl 3-nitrobenzenesulfonate (Nosylate) acts as the chiral electrophile.
-
Nucleophile: Sodium 2-nitrophenoxide (generated from 2-nitrophenol + NaH or NaOH).
-
Pathway: The phenoxide attacks the primary carbon (C1) bearing the nosylate leaving group via an S
2 mechanism . -
Stereochemical Outcome: Since the nucleophilic attack occurs at the non-chiral primary carbon (CH
-ONs), the stereocenter at C2 is not disturbed . Therefore, the (S)-configuration of the starting material is retained in the product.
Experimental Protocol (Bench Scale)
-
Step 1: Dissolve 2-nitrophenol (1.0 eq) in anhydrous DMF at 0 °C. Add Sodium Hydride (1.1 eq, 60% dispersion) portion-wise. Stir for 30 min to generate the phenoxide.
-
Step 2: Add (S)-Glycidyl 3-nitrobenzenesulfonate (1.05 eq) dissolved in DMF dropwise.
-
Step 3: Warm to room temperature and stir for 12–18 hours. Monitor by TLC (Hexane:EtOAc 2:1).
-
Step 4: Quench with saturated NH
Cl. Extract with Ethyl Acetate.[3][4] Wash organic layer with water and brine to remove DMF. -
Step 5: Dry over Na
SO , concentrate, and purify via flash column chromatography (Silica gel).
Workflow Visualization
Caption: Synthesis via the Sulfonate Displacement Route ensuring retention of stereochemistry.
Reactivity & Applications in Drug Development
The versatility of this compound lies in its ability to serve as a divergent intermediate.
A. Synthesis of Chiral -Blockers (Aryloxypropanolamines)
The primary application is the synthesis of the aryloxypropanolamine pharmacophore, common in
-
Reaction: Aminolysis of the epoxide.
-
Regioselectivity: Primary amines (e.g., isopropylamine, tert-butylamine) attack the less hindered terminal carbon (C3) of the epoxide.
-
Product: (S)-1-amino-3-(2-nitrophenoxy)propan-2-ol.
B. Reductive Cyclization to 1,4-Benzoxazines
A powerful strategy in heterocyclic chemistry involves the "reductive cascade."
-
Ring Opening: React epoxide with a nucleophile (or hydrolyze to diol).
-
Nitro Reduction: Reduce the ortho-nitro group to an aniline (using H
/Pd-C or Fe/NH Cl). -
Cyclization: The newly formed amine attacks the pendant alcohol or electrophilic center (if activated), closing the ring to form 3,4-dihydro-2H-1,4-benzoxazine derivatives. These scaffolds are privileged structures in potassium channel openers and neuroprotective agents.
Pathway Visualization
Caption: Divergent synthetic pathways leading to acyclic amino-alcohols or cyclic benzoxazines.
Safety & Handling
Hazard Identification
-
Genotoxicity: Glycidyl ethers are potential alkylating agents and suspect mutagens (Muta. 2). Handle with extreme care.
-
Skin/Eye: Causes severe skin irritation and serious eye damage.
-
Sensitization: May cause allergic skin reactions.
Storage Protocol
-
Temperature: Store at 2°C to 8°C .
-
Atmosphere: Hygroscopic; store under Argon or Nitrogen .
-
Incompatibility: Avoid strong acids (polymerization), strong bases, and amines (uncontrolled ring opening).
References
-
BOC Sciences. (R)-2-((2-Nitrophenoxy)methyl)oxirane Product Specifications. Retrieved from .
-
ChemicalBook. 2-[(2-Nitrophenoxy)methyl]oxirane Properties and Suppliers. Retrieved from .
-
National Institutes of Health (NIH) - PubChem. 2-((4-Nitrophenoxy)methyl)oxirane (Isomer Analog Data). PubChem CID 21327. Retrieved from .
-
Santa Cruz Biotechnology. (S)-Glycidyl Nosylate: Reagent for Chiral Epoxide Synthesis. Retrieved from .
-
GuideChem. Synthesis and Application of (S)-(+)-Glycidyl Nosylate. Retrieved from .
Sources
CAS number and molecular weight of (S)-2-((2-Nitrophenoxy)methyl)oxirane
Part 1: Compound Identity & Physicochemical Profile[1]
(S)-2-((2-Nitrophenoxy)methyl)oxirane is a high-value chiral building block utilized primarily in the asymmetric synthesis of heterocyclic pharmaceutical intermediates, specifically 1,4-benzoxazines . Its structural integrity combines a reactive electrophilic epoxide ring with a 2-nitrophenoxy moiety, serving as a "masked" nucleophile (upon reduction) for intramolecular cyclization strategies.
Core Data Summary
| Parameter | Data |
| CAS Registry Number | 134598-03-1 |
| IUPAC Name | (2S)-2-[(2-Nitrophenoxy)methyl]oxirane |
| Synonyms | (S)-Glycidyl 2-nitrophenyl ether; (S)-1-(2-Nitrophenoxy)-2,3-epoxypropane |
| Molecular Weight | 195.17 g/mol |
| Molecular Formula | C |
| Chirality | (S)-Enantiomer |
| Physical State | Off-white to pale yellow solid (low melting) or viscous oil |
| Melting Point | 32–34 °C (typical for enantiopure solid) |
| Boiling Point | ~160 °C at 0.5 mmHg (predicted) |
Part 2: Synthetic Methodology & Manufacturing[2]
The synthesis of this compound demands high enantiomeric excess (ee) to ensure the optical purity of downstream pharmaceutical targets. The most robust industrial protocol utilizes the Chiral Pool Method , employing (S)-glycidyl derivatives (like nosylate or tosylate) to transfer chirality directly to the phenol.
Protocol: Enantioselective O-Alkylation
Objective: Synthesis of this compound from 2-nitrophenol.
Reagents:
-
2-Nitrophenol (1.0 equiv)
-
(S)-Glycidyl 3-nitrobenzenesulfonate ((S)-Glycidyl Nosylate) (1.1 equiv)
-
Potassium Carbonate (K
CO ) (2.0 equiv) -
Solvent: Acetone or DMF (Anhydrous)
Step-by-Step Workflow:
-
Activation: Charge a flame-dried reactor with 2-nitrophenol and anhydrous acetone. Add powdered K
CO under nitrogen atmosphere.[1] Stir at room temperature for 30 minutes to generate the phenoxide anion. -
Coupling: Cool the mixture to 0°C. Dropwise add a solution of (S)-glycidyl nosylate in acetone over 1 hour. The slow addition prevents exotherms that could erode enantiopurity.
-
Reaction: Allow the mixture to warm to room temperature and reflux gently (approx. 55°C) for 12–18 hours. Monitor consumption of nitrophenol via TLC (Hexane:EtOAc 7:3).
-
Work-up: Filter off inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve residue in ethyl acetate and wash with 1M NaOH (to remove unreacted phenol) followed by brine. Dry over Na
SO . -
Crystallization: Recrystallize from isopropanol/hexane to yield the product as off-white crystals (Yield: >85%, ee: >98%).
Synthesis Pathway Diagram[4]
Caption: Figure 1. Chiral pool synthesis via SN2 displacement of sulfonate ester, preserving stereochemistry.
Part 3: Applications in Drug Development
The core utility of this compound lies in its ability to serve as a precursor for chiral 1,4-benzoxazines . These bicyclic heterocycles are pharmacophores in various bioactive compounds, including potassium channel openers, neuroprotective agents, and anticoagulants.
Reductive Cyclization to Benzoxazines
This is the primary application. The nitro group is reduced to an aniline, which then performs an intramolecular ring-opening of the epoxide (endo-tet cyclization) to form the 3,4-dihydro-2H-1,4-benzoxazine core.
-
Mechanism: Hydrogenation (Pd/C, H
) reduces the -NO to -NH . The amine spontaneously attacks the epoxide carbon (usually C3) to close the ring. -
Product: (S)-(3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanol.
-
Significance: This "hydroxymethyl" benzoxazine is a versatile scaffold. The alcohol group can be oxidized to an acid (Levofloxacin-like precursors) or derivatized with pharmacophores.
Synthesis of Chiral Beta-Blocker Analogs
While typical beta-blockers use 1-naphthol or 4-substituted phenols, the 2-nitro derivative allows for the synthesis of "nitro-blockers" used in structure-activity relationship (SAR) studies to probe steric constraints in the adrenergic receptor binding pocket.
Experimental Workflow: Reductive Cyclization
Caption: Figure 2. Cascade reaction converting the nitro-epoxide to the bicyclic benzoxazine scaffold.
Part 4: Analytical Characterization
To validate the identity and purity of this compound, the following analytical parameters must be met.
| Technique | Specification / Diagnostic Signals |
| 1H NMR (400 MHz, CDCl | |
| Chiral HPLC | Column: Chiralcel OD-H. Mobile Phase: Hexane/IPA (90:10). Flow: 1.0 mL/min. Retention time of (S) isomer distinct from (R). |
| Optical Rotation |
Part 5: Safety & Handling (MSDS Summary)
-
Hazards: The compound contains both a nitro group (potential explosive precursor/oxidizer compatibility) and an epoxide (alkylating agent). It is classified as Mutagenic (Category 2) and Skin Sensitizer .
-
Storage: Store at 2–8°C under inert gas (Argon). Epoxides are prone to hydrolysis and polymerization if exposed to moisture or Lewis acids.
-
Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.
References
-
Chemical Identification: National Center for Advancing Translational Sciences (NCATS). 2-((2-Nitrophenoxy)methyl)oxirane. Inxight Drugs.[2] Retrieved from [Link]
-
Benzoxazine Applications: Mal, A., et al. (2018). Synthesis of Nonracemic 1,4-Benzoxazines via Ring Opening/Cyclization of Activated Aziridines. Journal of Organic Chemistry. (Cited for downstream application of similar chiral ethers). Retrieved from [Link]
-
Levofloxacin Precursors: PubChem. Levofloxacin Intermediate Data. National Library of Medicine.[2] Retrieved from [Link]
Sources
Introduction: The Strategic Importance of (S)-2-((2-Nitrophenoxy)methyl)oxirane
An In-depth Technical Guide to the Synthesis of (S)-2-((2-Nitrophenoxy)methyl)oxirane
This compound, a chiral aryl glycidyl ether, represents a class of highly valuable building blocks in modern organic synthesis. Its structure combines a reactive oxirane ring, a defined stereocenter, and a nitrophenyl group, which can serve as a handle for further functionalization or as a key pharmacophore element. The precise three-dimensional arrangement of the epoxide is critical, as stereochemistry dictates biological activity in many pharmaceutical compounds. Consequently, robust and efficient enantioselective synthetic routes to this intermediate are of paramount importance for researchers in medicinal chemistry and drug development. This guide provides an in-depth analysis of the primary synthesis pathways, focusing on the underlying chemical principles, field-proven methodologies, and the causality behind experimental choices.
Core Synthetic Strategies: A Retrosynthetic Analysis
The synthesis of this target molecule can be approached through two principal retrosynthetic disconnections, each offering distinct advantages and challenges:
-
C-O Bond Formation (Williamson Ether Synthesis Approach): This is the most direct and common strategy. It involves disconnecting the ether linkage between the 2-nitrophenoxide and the glycidyl unit. This pathway relies on the nucleophilic attack of the phenoxide on a pre-existing chiral C3 epoxide synthon.
-
C=C Bond Epoxidation: This approach involves the creation of the chiral epoxide ring from a prochiral precursor, allyl 2-nitrophenyl ether, via an asymmetric epoxidation reaction. This method builds the stereocenter during the synthesis.
A third strategy, Kinetic Resolution , does not create a new stereocenter but rather separates a racemic mixture, providing an alternative route to the enantiopure material.
Pathway 1: Nucleophilic Substitution via Williamson Ether Synthesis
This pathway is a robust and widely employed method for constructing aryl glycidyl ethers. The core of this strategy is an SN2 reaction between the nucleophilic 2-nitrophenoxide and a chiral electrophilic three-carbon synthon, such as (S)-epichlorohydrin or a (S)-glycidyl sulfonate ester.
Causality and Experimental Rationale
The success of this synthesis hinges on several key factors:
-
Nucleophile Generation: 2-Nitrophenol is deprotonated with a suitable base (e.g., sodium hydroxide, potassium carbonate) to form the more nucleophilic phenoxide. The choice of base is critical; stronger bases like sodium hydride can be used but require strictly anhydrous conditions, while weaker bases like potassium carbonate are often sufficient and offer easier handling.
-
Chiral Synthon and Leaving Group: The choice of the electrophile is central to retaining stereochemical integrity. (S)-epichlorohydrin is a common and cost-effective choice. Alternatively, (S)-glycidol can be converted to a sulfonate ester (e.g., tosylate, mesylate), creating an excellent leaving group for the SN2 reaction. The reaction occurs at the primary carbon, preserving the stereocenter of the epoxide.
-
Solvent and Reaction Conditions: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are preferred as they effectively solvate the cation of the phenoxide salt while leaving the nucleophilic anion relatively free, thus accelerating the rate of the SN2 reaction. The use of a phase-transfer catalyst, such as a quaternary ammonium salt, can be highly effective in reactions involving a solid base (like K₂CO₃) and an organic solvent, by shuttling the phenoxide into the organic phase.[1][2]
Logical Workflow for Williamson Ether Synthesis
Caption: Workflow for Williamson Ether Synthesis of the target compound.
Experimental Protocol: Williamson Ether Synthesis
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-nitrophenol (1.0 eq.), potassium carbonate (1.5 eq.), and a suitable solvent such as acetonitrile or DMF.
-
Reaction Initiation: Add (S)-epichlorohydrin (1.1 eq.) to the stirred suspension. A phase-transfer catalyst like tetrabutylammonium bromide (0.05 eq.) can be added to accelerate the reaction.
-
Heating: Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature and filter to remove inorganic salts. The filtrate is then concentrated under reduced pressure.
-
Extraction: The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine to remove any remaining salts and base.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to yield pure this compound.
| Parameter | Typical Conditions | Rationale |
| Base | K₂CO₃, NaOH, NaH | Generates the phenoxide nucleophile. |
| Solvent | Acetonitrile, DMF | Polar aprotic solvent favors SN2 mechanism. |
| Temperature | 60 - 80 °C | Provides sufficient energy for the reaction without promoting side reactions. |
| Catalyst | Tetrabutylammonium bromide | Phase-transfer catalyst for heterogeneous reactions. |
| Typical Yield | 70 - 95% | Highly dependent on specific conditions and substrate purity. |
Pathway 2: Asymmetric Epoxidation of an Allyl Ether
This elegant strategy constructs the chiral center during the synthesis by the enantioselective epoxidation of a prochiral alkene, allyl 2-nitrophenyl ether. While the Sharpless asymmetric epoxidation is a cornerstone of asymmetric synthesis, it is specifically designed for allylic alcohols, where the hydroxyl group coordinates to the titanium catalyst to direct the epoxidation.[3][4][5][6] For an unfunctionalized alkene like an allyl ether, the Jacobsen-Katsuki epoxidation is the method of choice.[7][8][9]
Causality and Experimental Rationale
The Jacobsen epoxidation utilizes a chiral manganese(III)-salen complex as the catalyst. The mechanism is predicated on the formation of a high-valent manganese(V)-oxo species, which acts as the oxygen transfer agent.[9][10]
-
Catalyst: The stereochemical outcome is dictated by the chiral salen ligand coordinated to the manganese center. The bulky groups on the ligand create a chiral environment that forces the incoming alkene to approach from a specific face, leading to high enantioselectivity.
-
Oxidant: A variety of terminal oxidants can be used, with sodium hypochlorite (bleach) and m-chloroperoxybenzoic acid (m-CPBA) being common choices. The choice of oxidant can influence reaction rates and yields.
-
Additive: An axial donor ligand, such as 4-phenylpyridine N-oxide (4-PPNO), is often added. This additive can coordinate to the manganese center, enhancing the catalyst's stability, turnover rate, and, in some cases, enantioselectivity.[10]
Catalytic Cycle of Jacobsen-Katsuki Epoxidation
Caption: Simplified catalytic cycle for the Jacobsen-Katsuki Epoxidation.
Experimental Protocol: Jacobsen-Katsuki Epoxidation
-
Precursor Synthesis: Allyl 2-nitrophenyl ether is first synthesized via a standard Williamson ether synthesis from 2-nitrophenol and allyl bromide.
-
Reaction Setup: In a flask, dissolve allyl 2-nitrophenyl ether (1.0 eq.) and 4-phenylpyridine N-oxide (0.25 eq.) in a suitable solvent like dichloromethane (CH₂Cl₂).
-
Catalyst Addition: Add the chiral (S,S)-Jacobsen catalyst (typically 2-5 mol%).
-
Oxidant Addition: Cool the mixture to 0 °C and add the oxidant (e.g., buffered sodium hypochlorite solution) dropwise over several hours while maintaining the temperature.
-
Monitoring: Stir the biphasic mixture vigorously. Monitor the reaction by TLC or GC until the starting material is consumed.
-
Work-up: Separate the organic layer, and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by column chromatography to yield the enantiomerically enriched epoxide.
| Parameter | Typical Conditions | Rationale |
| Catalyst | (S,S)-Mn(III)-salen complex | Induces enantioselectivity. |
| Oxidant | NaOCl, m-CPBA | Terminal oxygen source to generate the active Mn(V)=O species. |
| Additive | 4-Phenylpyridine N-oxide (4-PPNO) | Improves catalyst stability and turnover. |
| Temperature | 0 °C to room temperature | Lower temperatures often improve enantioselectivity. |
| Typical % ee | >90% | Highly effective for many unfunctionalized olefins. |
Pathway 3: Hydrolytic Kinetic Resolution (HKR)
Kinetic resolution is a powerful technique for separating a racemic mixture. It relies on the differential reaction rate of the two enantiomers with a chiral catalyst or reagent. The Hydrolytic Kinetic Resolution (HKR) developed by Jacobsen is particularly effective for terminal epoxides.[11] This method would start with racemic 2-((2-nitrophenoxy)methyl)oxirane.
Causality and Experimental Rationale
In this process, a chiral (salen)cobalt(III) complex selectively catalyzes the ring-opening of one enantiomer of the racemic epoxide with water. To obtain the desired (S)-epoxide, a catalyst with the appropriate chirality (e.g., (R,R)-Jacobsen catalyst) is used to hydrolyze the (R)-epoxide, leaving the unreacted (S)-epoxide in high enantiomeric excess.
-
Key Advantage: This method can provide access to both the unreacted epoxide and the resulting diol in very high enantiopurity.
-
Key Limitation: The maximum theoretical yield for the desired epoxide is 50%. The process requires an efficient separation of the remaining epoxide from the diol product.
Workflow for Hydrolytic Kinetic Resolution
Caption: Workflow diagram for the Hydrolytic Kinetic Resolution (HKR).
Experimental Protocol: Hydrolytic Kinetic Resolution
-
Racemate Synthesis: Prepare racemic 2-((2-nitrophenoxy)methyl)oxirane using the Williamson ether synthesis (Pathway 1) with racemic epichlorohydrin.
-
Catalyst Activation: The chiral (salen)Co(II) catalyst is typically activated by exposure to air and a weak acid (e.g., acetic acid) to form the active Co(III) species.
-
Reaction Setup: Dissolve the racemic epoxide (1.0 eq.) and the activated (R,R)-(salen)Co(III) catalyst (0.5-2 mol%) in a suitable solvent like THF or tert-butyl methyl ether.
-
Hydrolysis: Add water (0.5 - 0.6 eq.) and stir the reaction at room temperature.
-
Monitoring: Monitor the reaction progress by chiral GC or HPLC to track the conversion and the enantiomeric excess of the remaining epoxide. The reaction is typically stopped at ~50-55% conversion.
-
Work-up and Purification: Quench the reaction and remove the catalyst. The resulting mixture of the (S)-epoxide and the (R)-diol can be separated by column chromatography.
| Parameter | Typical Conditions | Rationale |
| Catalyst | (R,R)-(salen)Co(III) complex | Selectively catalyzes the hydrolysis of the (R)-epoxide. |
| Reagent | H₂O (0.5-0.6 equivalents) | Sub-stoichiometric water ensures resolution, not complete hydrolysis. |
| Max. Yield | 50% | Inherent limitation of a kinetic resolution process. |
| Typical % ee | >99% | Can achieve exceptionally high enantiopurity for the unreacted epoxide. |
Conclusion and Outlook
The synthesis of this compound can be achieved through several effective strategies.
-
The Williamson ether synthesis using a chiral C3 synthon like (S)-epichlorohydrin is the most direct and often highest-yielding approach, making it suitable for large-scale production, provided the chiral starting material is readily available.
-
The Jacobsen-Katsuki epoxidation offers an elegant alternative that creates the stereocenter from a prochiral precursor, demonstrating the power of asymmetric catalysis.
-
Hydrolytic Kinetic Resolution is an excellent choice when the racemic epoxide is easily prepared and exceptionally high enantiopurity is required, despite its theoretical 50% yield limitation.
The optimal pathway depends on factors such as the availability of starting materials, cost considerations, required scale, and the desired level of enantiopurity. Each method provides a reliable and well-documented route for researchers and drug development professionals to access this critical chiral intermediate.
References
- Title: Jacobsen epoxidation - Wikipedia Source: Wikipedia URL
- Title: Sharpless epoxidation - Wikipedia Source: Wikipedia URL
- Title: Jacobsen epoxidation | OpenOChem Learn Source: OpenOChem Learn URL
- Source: organic-chemistry.
- Source: orgsyn.
- Title: Jacobsen-Katsuki Epoxidation - Organic Chemistry Portal Source: Organic Chemistry Portal URL
- Title: Sharpless Asymmetric Epoxidation Source: Alfa Chemistry URL
- Title: 9.
- Title: Sharpless Epoxidation - Organic Chemistry Portal Source: Organic Chemistry Portal URL
- Title: Advances in Homogeneous and Heterogeneous Catalytic Asymmetric Epoxidation | Chemical Reviews - ACS Publications Source: ACS Publications URL
- Title: Sharpless Asymmetric Epoxidation | Dalal Institute Source: Dalal Institute URL
- Title: A Technical Guide to (R)
- Title: US6392064B2 - Method of synthesizing glycidyl ether compounds in the absence of water and organic solvents Source: Google Patents URL
- Title: Long‐Chain Alkyl Epoxides and Glycidyl Ethers: An Underrated Class of Monomers Source: Wiley Online Library URL
Sources
- 1. US6392064B2 - Method of synthesizing glycidyl ether compounds in the absence of water and organic solvents - Google Patents [patents.google.com]
- 2. d-nb.info [d-nb.info]
- 3. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 4. d-nb.info [d-nb.info]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
- 8. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]
- 9. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Thermodynamic & Stereochemical Stability of Chiral Nitrophenoxy Oxirane Derivatives
Executive Summary
Chiral nitrophenoxy oxiranes (specifically 1,2-epoxy-3-(4-nitrophenoxy)propane and its derivatives) are critical electrophilic intermediates in the synthesis of
However, this reactivity introduces significant thermodynamic instability.[1] These compounds are prone to exothermic ring-opening polymerization , hydrolytic degradation , and stereochemical erosion (racemization) under thermal or nucleophilic stress. This guide provides a technical framework for characterizing these stability profiles, predicting degradation mechanisms, and establishing rigorous handling protocols.
Part 1: Molecular Architecture & Stability Mechanisms
The Thermodynamic Paradox
The utility of nitrophenoxy oxiranes lies in their high potential energy. The three-membered epoxide ring possesses approximately 27 kcal/mol (113 kJ/mol) of ring strain energy.
-
Ring Strain: The bond angles (~60°) deviate significantly from the ideal tetrahedral angle (109.5°), creating a "spring-loaded" electrophile.
-
Electronic Effect: The nitro (
) group at the para position is strongly electron-withdrawing. This reduces the electron density on the phenoxy oxygen, making the phenoxide a superior leaving group compared to unsubstituted phenyl ethers. While this aids in nucleophilic substitution (drug synthesis), it also lowers the activation energy barrier for unwanted hydrolysis and polymerization.
Decomposition Pathways
Thermodynamic instability manifests through two primary vectors:
-
Thermal Decomposition (Homolytic/Heterolytic): At elevated temperatures (
), the C-O bonds homolyze, leading to radical species that isomerize into aldehydes/ketones or cross-link into insoluble polymers. -
Stereochemical Erosion (Racemization): While pure thermal racemization is rare below decomposition temperatures, chemical racemization is a high risk. Trace nucleophiles (Cl⁻, H₂O) can attack the less hindered carbon (C3), opening the ring. If the ring re-closes, it may do so with inverted stereochemistry, degrading the Enantiomeric Excess (ee).
Figure 1: Mechanistic pathways for the thermodynamic degradation of chiral nitrophenoxy oxiranes.
Part 2: Experimental Characterization Protocols
To ensure drug safety and process viability, you must profile the Thermal Stability (safety/storage) and Chiral Stability (efficacy).
Thermal Stability Profiling (DSC/TGA)
Objective: Determine the Onset Temperature (
Protocol:
-
Instrument: Differential Scanning Calorimetry (DSC) with high-pressure gold-plated seals (to contain volatiles).
-
Sample Prep: Weigh 2–5 mg of (S)-1-(4-nitrophenoxy)-2,3-epoxypropane into the pan. Seal hermetically.
-
Method:
-
Equilibrate at
. -
Ramp
to . -
Nitrogen purge: 50 mL/min.
-
-
Analysis:
-
Identify the first exothermic event. For nitrophenoxy derivatives,
is typically 220–250°C in pure form. -
Critical Warning: If
, the material has high explosive propagation potential.
-
Data Interpretation Table:
| Parameter | Typical Value | Implication |
| Melting Point ( | Solid handling is possible; keep below | |
| Degradation Onset ( | High thermal stability in isolation. | |
| Self-Accelerating Temp (SADT) | Safe for ambient transport, but bulk storage requires monitoring. | |
| Residue (TGA) | ~30% Carbon Char | Indicates complex polymerization/aromatization. |
Chiral Stability Tracking (HPLC)
Objective: Detect racemization or degradation products over time.
Protocol:
-
Column: Chiralcel OD-H or AD-H (Polysaccharide based).
-
Mobile Phase: Hexane : Isopropanol (80:20 or 90:10).
-
Detection: UV at 254 nm (Strong absorption by Nitro group).
-
Workflow:
-
Dissolve sample in mobile phase.
-
Inject 10 µL.
-
Monitor retention times: (S)-enantiomer typically elutes before (R) (column dependent).
-
Acceptance Criteria: ee% > 99.5%.
-
Part 3: Synthesis & Handling Workflow (Self-Validating)
This workflow integrates synthesis with immediate stability checkpoints to prevent processing of degraded material.
Figure 2: Integrated Synthesis and Stability Assurance Workflow.
Critical Handling Protocols
-
pH Control: The epoxide ring is sensitive to both acid (rapid ring opening) and strong base (polymerization). Post-synthesis workup must neutralize pH to 7.0–7.5 before drying.
-
Solvent Selection: Avoid nucleophilic solvents (water, alcohols) during elevated temperature processing. Use aprotic solvents (Dichloromethane, Toluene) for reactions.
-
Recrystallization: Use Methanol/Ethanol only for rapid recrystallization at low temperatures. Prolonged exposure to refluxing alcohols will form alkoxy-alcohols (ring opening).
Part 4: Computational Prediction (DFT)
For researchers designing new derivatives, Density Functional Theory (DFT) can predict stability before synthesis.
-
Method: B3LYP/6-311+G(d,p) level of theory.
-
Calculation: Compute the Gibbs Free Energy (
) of the ring-opening reaction with a reference nucleophile (e.g., Methanol). -
Predictive Metric:
-
If
: Highly unstable, requires storage. -
If
: Likely stable at room temperature.
-
References
-
Preparation of Chiral Intermediates: Synthesis of 1,2-Epoxy-3-(p-Nitrophenoxy)-Propane.[2] PrepChem.
-
Thermodynamic Data Grounding: Oxirane, (phenoxymethyl)- Thermochemistry Data.[3] NIST Chemistry WebBook, SRD 69.[3]
-
Thermal Degradation Mechanisms: Mechanism of Thermal Degradation of Bisphenol-A Diglycidyl Ether.[4] Polymer Degradation and Stability.[4][5]
-
Racemization Kinetics: Analysis of Stereochemical Stability of Dynamic Chiral Molecules. Kyushu University.
-
General Epoxide Stability: Thermochemical Studies of Epoxides and Related Compounds. NIH / PMC.
Sources
Technical Guide: Applications of (S)-2-((2-Nitrophenoxy)methyl)oxirane in Medicinal Chemistry
Executive Summary
(S)-2-((2-Nitrophenoxy)methyl)oxirane (CAS 58997-70-1 / 345975-15-7), also known as (S)-glycidyl 2-nitrophenyl ether, is a high-value chiral building block utilized in the synthesis of enantiopure heterocycles and beta-adrenergic receptor antagonists. Its structural utility stems from two distinct reactive centers: the strained, electrophilic oxirane (epoxide) ring and the latent nucleophilicity of the 2-nitro group (upon reduction).
This guide details the strategic application of this compound in the synthesis of 3,4-dihydro-2H-1,4-benzoxazines —a privileged scaffold in drug discovery found in antimicrobial (e.g., Levofloxacin derivatives), cardiovascular, and neuroprotective agents. We provide a validated synthetic workflow, mechanistic insights, and critical quality control parameters.
Part 1: Structural Properties & Reactivity Profile
The Chiral Advantage
The (S)-configuration of the epoxide is critical for maintaining stereochemical integrity in drug candidates. In beta-blocker synthesis, the chirality at the
The "Latent" Cyclization Trigger
The ortho-nitro substituent is not merely a bystander; it is a "masked" aniline.
-
Stage 1 (Electrophile): The nitro group acts as an electron-withdrawing group (EWG), slightly activating the epoxide toward nucleophilic attack while preventing premature cyclization.
-
Stage 2 (Nucleophile): Upon chemical reduction (e.g., H2/Pd, Fe/AcOH), the nitro group converts to an amino group (-NH2). This newly formed amine can undergo intramolecular cyclization with the pendant electrophilic centers (formed during epoxide opening), rapidly generating the benzoxazine core.
Part 2: Synthetic Utility & Mechanisms[1]
Core Pathway: Synthesis of Chiral 3,4-Dihydro-2H-1,4-Benzoxazines
The most potent application of this building block is the Reductive Cyclization Cascade . This pathway constructs the benzoxazine ring system with a defined chiral hydroxymethyl handle.
Mechanism of Action
-
Regioselective Ring Opening: A primary amine (
) attacks the less sterically hindered terminal carbon ( ) of the epoxide. This follows kinetics, resulting in a secondary amine with a secondary alcohol. -
Nitro Reduction: The nitro group is reduced to an aniline.
-
Intramolecular Cyclization: The aniline nitrogen attacks the adjacent carbon (often requiring activation or occurring via an intermediate aldehyde/ketone if oxidation is involved, or direct displacement if a leaving group is engineered). Note: In standard protocols, the benzoxazine formation often requires a "linker" carbon, typically provided if the initial amine carries a leaving group or if the alcohol is activated.
However, a more direct route uses the epoxide to link a carbon chain, followed by cyclization. Below is the Standard Protocol for creating the amino-alcohol intermediate, a universal precursor.
Figure 1: General synthetic flow from the chiral epoxide to the benzoxazine scaffold.
Part 3: Experimental Protocol (Self-Validating)
Objective: Synthesis of (S)-1-(isopropylamino)-3-(2-nitrophenoxy)propan-2-ol (Key Intermediate).
Materials
-
This compound (1.0 eq)
-
Isopropylamine (1.2 eq)
-
Isopropanol (Solvent, anhydrous)
-
HPLC Grade Methanol (for workup)
Methodology
-
Setup: Charge a dry 250mL round-bottom flask with this compound (10.0 mmol) dissolved in Isopropanol (50 mL).
-
Addition: Add Isopropylamine (12.0 mmol) dropwise over 10 minutes at 0°C to prevent exotherm-induced racemization.
-
Reaction: Allow the mixture to warm to room temperature, then reflux for 4-6 hours.
-
Validation Point: Monitor via TLC (SiO2, 50% EtOAc/Hexanes). The epoxide spot (
) should disappear, replaced by the more polar amino-alcohol ( ).
-
-
Workup: Concentrate the reaction mixture under reduced pressure to remove excess amine and solvent.
-
Purification: The crude oil often solidifies. Recrystallize from Ethanol/Ether or purify via flash column chromatography (DCM:MeOH 95:5).
Critical Parameters
| Parameter | Specification | Reason for Control |
| Temperature | < 60°C (Initial) | High temps during addition can cause polymerization of the epoxide. |
| Stoichiometry | 1.1 - 1.2 eq Amine | Excess amine prevents dimerization of the epoxide. |
| Water Content | < 0.1% | Water can hydrolyze the epoxide to the diol impurity. |
Part 4: Quality Control & Analytics
To ensure the integrity of the chiral center and the chemical structure, the following analytical methods are required.
Chiral HPLC Method[1]
-
Column: Chiralcel OD-H or AD-H (4.6 x 250 mm).
-
Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.
-
Acceptance Criteria: Enantiomeric Excess (ee) > 98%.
NMR Validation (1H NMR, 400 MHz, CDCl3)
-
Epoxide Protons (Starting Material): Look for multiplets at
2.7–2.9 ppm (CH2 of epoxide) and 3.3 ppm (CH of epoxide). -
Product Protons: The disappearance of epoxide signals and the appearance of the methine proton (
) at 4.0–4.2 ppm confirms ring opening. -
Nitro Group: Aromatic protons ortho to the nitro group will appear downfield (
7.8–8.0 ppm).
Part 5: Advanced Applications & Case Studies
Synthesis of Beta-Blocker Analogs
While traditional beta-blockers (e.g., Propranolol) use 1-naphthol, the 2-nitrophenoxy derivative allows for the synthesis of Nifenalol analogs. The nitro group can be modified to manipulate the lipophilicity and metabolic stability of the drug.
Covalent Probes in Proteomics
Recent studies utilize 1,2-epoxy-3-(4-nitrophenoxy)propane derivatives as covalent probes. The (S)-2-nitrophenoxy variant serves as a "warhead" to target cysteine residues in specific chiral pockets of enzymes, aiding in the mapping of active sites.
References
-
Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines. Organic Chemistry Portal. Retrieved from [Link]
-
Reaction of Epoxides with Amines. Master Organic Chemistry. Retrieved from [Link]
-
Synthesis of Ranolazine Intermediates (Structural Analog Reference). Quick Company / Wockhardt Ltd Patent. Retrieved from [Link]
-
Epoxide Ring Opening Mechanisms. Chemistry LibreTexts. Retrieved from [Link]
Technical Guide: Reactivity of the 2-Nitrophenoxy Group in Chiral Epoxide Precursors
The 2-nitrophenoxy group (often abbreviated as o-nitrophenoxy) serves as a critical, latent functionality in chiral epoxide precursors. Its utility extends beyond a simple structural motif; it acts as a "masked" nucleophile and a stereoelectronic director.
This guide focuses on the specific reactivity of (R)-2-((2-nitrophenoxy)methyl)oxirane and its derivatives, emphasizing its role in the synthesis of enantiopure 1,4-benzoxazines and beta-adrenergic receptor antagonists.
Executive Summary: The Latent Functionality
In chiral drug development, the 2-nitrophenoxy group is rarely a passive bystander. When incorporated into epoxide precursors (glycidyl ethers), it offers three distinct modes of reactivity:
-
Inductive Activation: The electron-withdrawing nitro group (
) lowers the electron density of the ether oxygen, modulating the Lewis basicity and influencing the regioselectivity of the adjacent epoxide ring opening. -
Latent Nucleophilicity (Reductive Cyclization): The ortho-nitro group is a "masked" amine. Upon reduction, it triggers a spontaneous intramolecular nucleophilic attack on the epoxide, granting rapid access to chiral 3,4-dihydro-2H-1,4-benzoxazines .
-
Chemo-Orthogonality: The ether linkage is stable to acidic and oxidative conditions that might open the epoxide, allowing for selective peripheral modifications before the "trigger" (nitro reduction) is pulled.
Structural Dynamics & Electronic Influence
Electronic Inductive Effect
The 2-nitrophenoxy moiety is strongly electron-withdrawing (
-
Impact on Epoxide Opening: The inductive withdrawal destabilizes partial positive charge development at the
-carbon (C2 of the epoxide). Consequently, under basic/nucleophilic conditions, attack is strictly directed toward the less hindered, less electron-deficient terminal carbon ( -carbon, C3), enhancing regioselectivity compared to non-nitrated phenyl glycidyl ethers.
| Parameter | 2-Nitrophenyl Glycidyl Ether | Phenyl Glycidyl Ether | Consequence |
| Hammett | +0.78 (for | 0.00 | Reduced electron density on ether O. |
| Epoxide C2 Electrophilicity | Increased | Moderate | Faster reaction with hard nucleophiles. |
| Regioselectivity (S | >98:2 (Terminal) | ~95:5 | Sharper regiocontrol due to steric/electronic synergy. |
Synthesis of the Chiral Precursor
The integrity of the chiral center is paramount. The synthesis relies on the S
The "One-Pot" Chiral Pool Route
This method utilizes (S)-epichlorohydrin to yield the (R)-epoxide . Note the Cahn-Ingold-Prelog (CIP) priority inversion: the stereocenter itself is not inverted, but the priority of the groups changes (Cl > O vs. O > C), switching the designation from (S) to (R).
Protocol: Enantioselective Synthesis of (R)-2-((2-Nitrophenoxy)methyl)oxirane
Reagents: 2-Nitrophenol (1.0 eq), (S)-Epichlorohydrin (1.2 eq), K
-
Activation: Dissolve 2-nitrophenol in anhydrous DMF under N
. Add K CO and stir at 60°C for 30 min to generate the potassium 2-nitrophenoxide. Note: The solution will turn a deep yellow/orange due to the phenoxide. -
Coupling: Add (S)-epichlorohydrin dropwise. The reaction temperature must be controlled (60-70°C).
-
Mechanistic Insight: The phenoxide attacks the terminal carbon of epichlorohydrin (opening the ring), followed by rapid intramolecular displacement of the chloride by the resulting alkoxide to re-close the epoxide.
-
-
Monitoring: Monitor by TLC (Hexane:EtOAc 7:3). The product R
is typically ~0.4, distinct from the phenol (R ~0.6). -
Workup: Dilute with water (quenches residual phenoxide) and extract with EtOAc. Wash with 1M NaOH to remove unreacted nitrophenol (critical for purity).
-
Yield/Purity: Expected yield: 85-92%. ee: >98% (determined by chiral HPLC).
Reactivity Profile: The Reductive Cyclization
This is the "Killer App" of the 2-nitrophenoxy group. It allows the construction of the benzoxazine core, a privileged scaffold in bioactive molecules (e.g., levofloxacin intermediates).
Mechanism: The "Triggered" Cascade
The reaction proceeds via a reductive etherification cascade .
-
Reduction: The
group is reduced to the aniline ( ) or hydroxylamine ( ). -
Intramolecular Opening: The newly formed amine acts as an internal nucleophile.
-
Cyclization:
-
6-exo-tet vs. 7-endo-tet: Baldwin's rules and thermodynamic stability favor the formation of the 6-membered ring (1,4-benzoxazine ) by attacking the internal epoxide carbon (C2), or the 7-membered ring by attacking the terminal carbon (C3).
-
Field Insight: In practice, the 6-membered ring (3,4-dihydro-2H-1,4-benzoxazine) is the dominant product, often requiring a Lewis acid or thermal promotion if the intrinsic nucleophilicity is insufficient.
-
Visualization of the Pathway
The following diagram illustrates the bifurcation between simple opening and reductive cyclization.
Caption: The bifurcation of reactivity. Path A leads to linear beta-blocker analogs. Path B (Green) utilizes the latent 2-nitro group to access the benzoxazine scaffold.
Experimental Protocol: Reductive Cyclization
Objective: Synthesis of (S)-(3,4-dihydro-2H-1,4-benzoxazin-3-yl)methanol.
-
Preparation: Dissolve (R)-2-((2-nitrophenoxy)methyl)oxirane (1 mmol) in MeOH (10 mL).
-
Catalyst: Add 10% Pd/C (10 wt% loading).
-
Hydrogenation: Stir under H
atmosphere (balloon pressure) at Room Temperature for 4-6 hours.-
Checkpoint: Monitor the disappearance of the starting material (TLC). The intermediate aniline may be transient.
-
-
Cyclization Promotion: If the aniline intermediate persists, heat the mixture to reflux for 2 hours. The intramolecular ring opening of the epoxide by the ortho-aniline is thermally driven.
-
Purification: Filter through Celite to remove Pd/C. Concentrate the filtrate. Purify via flash chromatography (DCM:MeOH 95:5).
-
Validation:
-
1H NMR: Look for the disappearance of epoxide protons (2.7-3.3 ppm) and appearance of benzoxazine methylene protons.
-
Chiral HPLC: Confirm retention of enantiomeric excess (ee).
-
Comparative Reactivity Data
The following table summarizes how the 2-nitrophenoxy group compares to other common directing groups in epoxide chemistry.
| Precursor Substituent | Electronic Effect | Primary Reactivity | Stability (Acid/Base) |
| 2-Nitrophenoxy | Strong EWG (-I, -M) | Latent Cyclization (Reductive) | High / High |
| Phenoxy | Neutral/Weak EDG | Direct Nucleophilic Opening | Moderate / High |
| 4-Methoxyphenoxy | Strong EDG (+M) | Acid-Labile (Quinone methide formation) | Low (Acid) / High |
| 2-Allylphenoxy | Neutral | Radical Cyclization / Metathesis | High / High |
Key Takeaway: The 2-nitrophenoxy group is unique because it is electronically deactivating (stabilizing the precursor) until it is chemically switched (reduced) to be nucleophilic .
References
-
Enantioselective Epoxide Opening and Reductive Cyclization. Organic Reactions, Vol 110 & 111. Wiley.
-
Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. Journal of Organic Chemistry.
-
Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol. Molecules, 2022.
-
Reactions of Epoxides under Acidic and Basic Conditions. Chemistry Steps.
-
Glycerol Valorization towards a Benzoxazine Derivative. Processes, 2022.
Methodological & Application
Protocol for nucleophilic ring-opening of (S)-2-((2-Nitrophenoxy)methyl)oxirane
Executive Summary & Core Directive
This Application Note details the protocol for the regioselective and stereospecific ring-opening of (S)-2-((2-Nitrophenoxy)methyl)oxirane (hereafter referred to as (S)-NGwm - Nitrophenyl Glycidyl Ether) with primary amines.
This transformation is the cornerstone of synthesizing Aryloxypropanolamine scaffolds, the pharmacophore found in second-generation beta-blockers. The presence of the ortho-nitro group presents unique steric and electronic considerations that distinguish it from standard phenyl glycidyl ethers.
Key Technical Objectives:
-
Regiocontrol: Exclusively drive nucleophilic attack to the terminal carbon (
) to prevent the formation of the unwanted iso-product. -
Stereo-integrity: Preserve the (S)-configuration at the
chiral center. -
Scalability: Provide a protocol adaptable from milligram medicinal chemistry to kilogram process development.
Mechanistic Insight & Causality
To guarantee high yields and enantiomeric excess (ee), one must understand the underlying physical organic chemistry.
The Regioselectivity Paradox
Under neutral or basic conditions, the reaction proceeds via an SN2 mechanism . The nucleophile (amine) attacks the least sterically hindered carbon.
-
Terminal Attack (
): Favored by sterics. Leads to the desired secondary alcohol. -
Internal Attack (
): Disfavored by the steric bulk of the (2-nitrophenoxy)methyl tail.
Critical Insight: The ortho-nitro group exerts an electron-withdrawing inductive effect (-I). While this theoretically increases the electrophilicity of
Stereochemical Retention
Since the nucleophilic attack occurs at the achiral terminal carbon (
-
Input: (S)-Epoxide[1]
-
Output: (S)-Alcohol (Configuration retained).
Mechanistic Visualization
Figure 1: Mechanistic pathway highlighting the SN2 trajectory favoring terminal attack for regiochemical fidelity.
Experimental Protocol
Target Transformation: Reaction of (S)-NGwm with Isopropylamine (Model Nucleophile).
Reagents & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv.[2][3] | Role | Rationale |
| (S)-NGwm | ~209.16 | 1.0 | Substrate | Chiral building block. |
| Isopropylamine | 59.11 | 3.0 - 5.0 | Nucleophile | Excess prevents oligomerization (reaction of product with epoxide). |
| Ethanol (Abs.) | 46.07 | 10 Vol | Solvent | Protic solvent stabilizes the transition state via H-bonding [2]. |
Step-by-Step Methodology
Step 1: Reaction Setup
-
Charge a reaction vessel (equipped with a reflux condenser and magnetic stir bar) with This compound (1.0 equiv).
-
Add Ethanol (10 volumes relative to epoxide mass). Stir to dissolve.
-
Add Isopropylamine (3.0 equiv) in a slow stream at room temperature.
-
Note: The reaction is mildly exothermic. On scales >10g, use a water bath to maintain ambient temperature during addition.
-
Step 2: Thermal Activation
-
Heat the mixture to reflux (approx. 78°C) .
-
Maintain reflux for 4–6 hours .
-
Process Control: Monitor by TLC (Mobile Phase: DCM/MeOH 9:1). The epoxide spot (
) should disappear; the amine product spot ( ) will appear and stain with Ninhydrin.
-
Step 3: Workup (The "Self-Cleaning" Step)
-
Cool the reaction mixture to room temperature.
-
Evaporation: Concentrate the mixture under reduced pressure (Rotavap) to remove the solvent and the excess isopropylamine.
-
Critical: Complete removal of excess amine is vital to prevent interference during salt formation.
-
-
Chase: Add a small portion of toluene and re-evaporate to azeotrope off trace amine/water.
Step 4: Purification (Salt Formation) While column chromatography can be used, salt formation is superior for upgrading chiral purity.
-
Dissolve the crude oily residue in minimal hot Isopropanol or Ethyl Acetate .
-
Add HCl in Isopropanol (1.05 equiv) dropwise with stirring.
-
Allow the solution to cool slowly to 0°C. The hydrochloride salt of the product should crystallize.
-
Filter the solids, wash with cold ether, and dry under vacuum.
Workflow Visualization
Figure 2: Operational workflow ensuring removal of excess nucleophile and isolation of high-purity salt.
Quality Control & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield | Polymerization of epoxide. | Ensure high dilution (10-15 volumes solvent) and sufficient excess of amine. |
| Regioisomer Presence | Lewis Acid contamination or high temp. | Ensure glassware is acid-free; avoid metal catalysts; stick to mild reflux. |
| Racemization | SN1 character (Acidic conditions). | Strictly avoid acid during the ring-opening phase. Only introduce acid (HCl) after the ring is fully opened and excess amine is removed. |
| Oily Product | Trace solvent/impurities. | The free base is often an oil. Convert to HCl or Oxalate salt for solid isolation. |
Analytical Validation:
-
1H NMR (DMSO-d6): Look for the disappearance of epoxide protons (multiplets at
2.6–2.8 and 3.3) and appearance of the methine proton of the secondary alcohol ( ~4.0) and isopropyl methyls ( ~1.0, doublet). -
Chiral HPLC: Column: Chiralcel OD-H or AD-H. Mobile Phase: Hexane/IPA/Diethylamine (90:10:0.1). Compare against racemic standard.
References
-
Iranpoor, N., & Kazemi, F. (1998). Regio- and Stereoselective Ring Opening of Epoxides with Amines in Water.Tetrahedron , 54(32), 9475-9480.
-
Shivani, et al. (2007). Nucleophilic Ring Opening of Epoxides with Amines in Protic Solvents.Journal of Chemical Sciences , 119, 261.
- Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General Reference for SN2 Mechanism).
-
BenchChem. (2025). Ring-Opening Reactions of Oxetanes and Epoxides: A Technical Guide.
-
ChemicalBook. (2024). Synthesis of 2-[(3-Nitrophenoxy)methyl]oxirane and Derivatives.[3]
Sources
Synthesis of chiral amino alcohols using (S)-2-((2-Nitrophenoxy)methyl)oxirane
Application Note: Stereoselective Synthesis of Chiral -Amino Alcohols via Ring-Opening of (S)-2-((2-Nitrophenoxy)methyl)oxirane[1]
Executive Summary
This application note details the protocol for the regioselective and stereospecific ring-opening of This compound (also known as (S)-1-(2-nitrophenoxy)-2,3-epoxypropane) with primary amines.[] This transformation is a critical gateway to chiral 1-phenoxy-3-amino-2-propanol derivatives, which serve as essential building blocks for 3,4-dihydro-2H-1,4-benzoxazines —a privileged scaffold in medicinal chemistry found in anticoagulants, neuroprotective agents, and antimicrobial drugs (e.g., Ofloxacin analogs).[]
Unlike the para-substituted analogs used for classical
Key Technical Advantages[1][2]
-
Stereochemical Integrity: The
mechanism preserves the chiral center at C2, yielding high enantiomeric excess (ee > 98%). -
Regiocontrol: Optimized conditions ensure >95:5 regioselectivity for the terminal carbon (C3) attack.
-
Scalability: Protocols are designed for transition from milligram to multigram scales.[]
Chemical Mechanism & Rationale[3][4][5][6][7][8]
The synthesis relies on the nucleophilic aminolysis of the oxirane ring. Understanding the mechanistic underpinnings is vital for controlling impurity profiles.
Reaction Pathway
The reaction proceeds via an intermolecular
-
Regioselectivity: The steric bulk of the (2-nitrophenoxy)methyl group at C2 directs the incoming amine to C3. Electronic effects from the nitro group (electron-withdrawing) slightly deactivate the epoxide oxygen, making Lewis acid catalysis highly effective.
-
Stereochemistry: Since the nucleophilic attack occurs at the achiral C3 position, the stereocenter at C2 is not inverted. Therefore, the (S)-configuration of the starting material is retained in the product.
Figure 1: Mechanistic pathway showing the dominant
Experimental Protocols
Protocol A: Thermal Solvent-Mediated Aminolysis (Standard)
Best for: Robust, metal-free synthesis on gram scales.[]
Reagents:
-
This compound (1.0 equiv)[]
-
Primary Amine (e.g., Isopropylamine, Benzylamine) (1.2 - 1.5 equiv)
-
Solvent: 2-Propanol (IPA) or Ethanol (EtOH)[]
Procedure:
-
Charge: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve This compound (10 mmol, 1.95 g) in IPA (20 mL).
-
Addition: Add the amine (12 mmol) dropwise at room temperature.
-
Note: If using volatile amines like isopropylamine, use a slight excess (1.5 equiv) and a sealed pressure tube if possible to prevent loss.
-
-
Reaction: Heat the mixture to reflux (80-85°C) for 6–12 hours.
-
Monitoring: Monitor by TLC (SiO2, 5% MeOH in DCM) or HPLC. The epoxide spot (
) should disappear, replaced by the more polar amino alcohol ( ).
-
-
Workup: Cool to room temperature. Concentrate the mixture under reduced pressure to remove solvent and excess amine.[2]
-
Purification: The crude oil often solidifies. Recrystallize from EtOAc/Hexane or convert to the HCl salt by adding 1M HCl in ether for easier handling.
Yield: Typically 85–95%.[]
Protocol B: Lewis-Acid Catalyzed Acceleration (Advanced)
Best for: Valuable substrates, faster reaction times, and lower temperatures.
Reagents:
-
This compound (1.0 equiv)[]
-
Amine (1.1 equiv)
-
Catalyst: Lithium Perchlorate (
) or Ytterbium Triflate ( ) (0.05 - 0.1 equiv)[] -
Solvent: Acetonitrile (
) or Toluene
Procedure:
-
Preparation: Dissolve the epoxide (5 mmol) and catalyst (
, 0.25 mmol) in Acetonitrile (10 mL). -
Reaction: Add the amine (5.5 mmol) and stir at 40°C or room temperature.
-
Completion: Reaction is typically complete in 2–4 hours.[]
-
Workup: Dilute with water, extract with DCM, dry over
, and concentrate.
Downstream Application: Synthesis of Benzoxazines
The primary value of the 2-nitro isomer lies in its conversion to 3,4-dihydro-2H-1,4-benzoxazines .[][7]
Workflow:
-
Synthesis: Create the amino alcohol using Protocol A/B.
-
Reduction: Reduce the nitro group (
) to an aniline ( ) using or .[] -
Cyclization: The resulting intermediate undergoes cyclization with a one-carbon donor (e.g., Formaldehyde, PhCHO, or CDI) to close the 1,4-oxazine ring.
Figure 2: Synthetic route from the chiral epoxide to the bioactive benzoxazine scaffold.[]
Quantitative Data Summary
| Parameter | Thermal Method (Protocol A) | Catalytic Method (Protocol B) |
| Solvent | IPA / EtOH | MeCN / Toluene |
| Temperature | 80°C (Reflux) | 25–40°C |
| Time | 6–12 Hours | 2–4 Hours |
| Yield | 85–92% | 90–96% |
| Regioselectivity | >95:5 | >98:2 |
| Atom Economy | High | High (Catalyst reusable) |
Safety & Handling
-
Epoxides: Potent alkylating agents.[] Use gloves and work in a fume hood to avoid inhalation.
-
Nitro Compounds: Although stable, nitroaromatics can be toxic. Avoid contact with skin.[]
-
Pressure: When using volatile amines (e.g., isopropylamine) in Protocol A, ensure glassware is rated for pressure or use an efficient reflux condenser.
References
-
Pastó, M., et al. (2003). "Synthesis of enantiopure amino alcohols by ring-opening of epoxyalcohols and epoxyethers with ammonia." Tetrahedron Letters, 44(45), 8369–8372. Link
-
Chini, M., et al. (1990). "Metal Salts as New Catalysts for Mild and Efficient Aminolysis of Oxiranes." Tetrahedron Letters, 31(32), 4661-4664. Link
-
Smist, M., & Kwiecien, H. (2014). "Synthesis of 3,4-dihydro-2H-1,4-benzoxazines and their Oxo Derivatives: A Review." Current Organic Synthesis, 11(5), 676-695.[8] Link
-
Shivani, et al. (2007). "Efficient and regioselective ring opening of epoxides with amines catalyzed by silica-bonded S-sulfonic acid."[] Journal of Molecular Catalysis A: Chemical, 266(1-2), 131-134.[] Link
-
Hou, X., et al. (2012). "1-(Isopropylamino)-3-phenoxypropan-2-ol."[][9][10][11] Acta Crystallographica Section E, E68, o357. Link
Sources
- 2. 1,3-Bis(2-nitrophenoxy)propan-2-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cpsm.kpi.ua [cpsm.kpi.ua]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. 2-[[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]oxirane - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]
- 7. researchgate.net [researchgate.net]
- 8. eurekaselect.com [eurekaselect.com]
- 9. (PDF) 1-(Isopropylamino)-3-Phenoxypropan-2-Ol - Acta [research.amanote.com]
- 10. US6989465B1 - S-(â)-1-{4-[2-(allyloxy)-ethyl]phenoxy}-3-isopropylamino propan-2-ol, process for preparation thereof and process for preparation of S-(â)betaxolo - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
Application Note: Regioselective Synthesis of (S)-1-(2-Nitrophenoxy)-3-amino-2-propanol Derivatives
Part 1: Executive Summary & Scientific Rationale
Introduction
The reaction of (S)-2-((2-Nitrophenoxy)methyl)oxirane (also known as (S)-glycidyl 2-nitrophenyl ether) with primary and secondary amines is a cornerstone transformation in the synthesis of chiral aryloxypropanolamine scaffolds.[1] This structural motif is ubiquitous in
While the synthesis appears deceptively simple, achieving high regioselectivity (attack at C3 vs. C2) and maintaining enantiomeric purity requires precise control over reaction conditions. This guide details the protocol for the regioselective ring-opening of the epoxide with amines to yield (S)-1-amino-3-(2-nitrophenoxy)propan-2-ols.
Mechanistic Causality
The reaction proceeds via a nucleophilic substitution mechanism. The regiochemical outcome is dictated by the competition between steric hindrance and electronic stabilization.
-
Dominant Pathway (C3 Attack): Under neutral or basic conditions, aliphatic amines attack the less substituted terminal carbon (C3) via an SN2-like mechanism . The steric bulk of the aryloxymethyl group at C2 effectively shields that position, directing the incoming nucleophile to C3. This pathway preserves the stereocenter at C2, retaining the (S)-configuration.
-
Minor Pathway (C2 Attack): Attack at the internal carbon (C2) is electronically favored in styrene oxides due to benzylic stabilization of the developing positive charge. However, in glycidyl ethers, the intervening oxygen atom diminishes this effect. Consequently, C2 attack is rare (<5%) unless acid catalysis (which activates the epoxide oxygen and increases C2 carbocation character) is employed.
Key Insight: The ortho-nitro group on the phenoxy ring exerts a steric and electronic influence. While it deactivates the aromatic ring, its position can influence the conformation of the ether linkage, potentially enhancing steric shielding of C2.
Part 2: Mechanistic Visualization
The following diagram illustrates the competing pathways and the thermodynamic preference for the terminal attack.
Figure 1: Mechanistic pathway showing the regioselective preference for C3 nucleophilic attack, preserving the (S)-chiral center.
Part 3: Experimental Protocol
Materials & Reagents
| Reagent | Purity | Role | Notes |
| This compound | >98% ee | Substrate | Store at 4°C. Hygroscopic. |
| Isopropylamine (Example Amine) | >99% | Nucleophile | Use excess (3-5 eq) to prevent polymerization. |
| 2-Propanol (Isopropanol) | HPLC Grade | Solvent | Protic solvent facilitates proton transfer in TS. |
| Ethanol (Alternative) | Absolute | Solvent | Good solubility profile for product crystallization. |
Standard Operating Procedure (SOP)
Objective: Synthesis of (S)-1-(isopropylamino)-3-(2-nitrophenoxy)propan-2-ol.
Step 1: Reaction Setup
-
Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Charge the flask with This compound (1.0 equiv, e.g., 5.0 mmol, 1.05 g).
-
Dissolve the epoxide in 2-Propanol (20 mL, 0.25 M concentration).
-
Note: High concentration favors reaction rate but increases risk of oligomerization. 0.2-0.5 M is optimal.
-
-
Add Isopropylamine (3.0 equiv, 15.0 mmol, ~1.3 mL) dropwise to the stirring solution at room temperature.
-
Causality: Excess amine acts as both the nucleophile and a base, and statistically minimizes the reaction of the product secondary amine with remaining epoxide (which would form a tertiary amine dimer).
-
Step 2: Reaction Execution
-
Heat the mixture to 50–60°C under an inert atmosphere (N2 or Ar).
-
Monitor reaction progress via TLC (Mobile phase: CH2Cl2/MeOH 9:1) or HPLC.[2]
-
Endpoint: Disappearance of epoxide (typically 4–6 hours).
-
Validation: The product will appear as a more polar spot than the starting epoxide.
-
Step 3: Workup & Purification
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure (Rotary Evaporator) to remove solvent and excess isopropylamine.
-
Critical: Ensure bath temperature does not exceed 40°C to prevent thermal degradation.
-
-
Purification Option A (Crystallization): Dissolve the residue in a minimum amount of hot ethyl acetate and add hexane dropwise until turbid. Cool to 4°C to crystallize the amino alcohol.
-
Purification Option B (Flash Chromatography): If oil persists, purify via silica gel chromatography (Gradient: 100% DCM → 95:5 DCM/MeOH with 1% NH4OH).
Analytical Validation
Table 1: Expected Analytical Data
| Technique | Parameter | Expected Result | Interpretation |
| 1H NMR | Epoxide Protons | Absent | Complete consumption of starting material. |
| 1H NMR | C3-H Signals | Diagnostic of -CH2-NH- formation. | |
| HPLC (Chiral) | Enantiomeric Excess | >98% ee | Retention of (S)-configuration. |
| LC-MS | Molecular Ion | [M+H]+ | Confirms molecular weight (No dimer formation). |
Part 4: Troubleshooting & Optimization
Common Issues
-
Low Yield / Dimerization:
-
Cause: Insufficient amine excess allows the product (secondary amine) to compete with the starting amine for the epoxide.
-
Solution: Increase amine equivalents to 5–10x or perform the reaction at lower concentration.
-
-
Poor Regioselectivity (Appearance of ~5-10% minor isomer):
-
Cause: High temperature or presence of Lewis acidic impurities promoting C2 attack.
-
Solution: Lower temperature to 40°C and extend reaction time. Ensure glassware is base-washed to remove acidic residues.
-
Solvent Effects
While alcohols (MeOH, iPrOH) are standard, using HFIP (Hexafluoroisopropanol) has been shown to dramatically accelerate epoxide ring openings due to its strong hydrogen-bond donating ability, which activates the epoxide oxygen without acting as a competing nucleophile [1].
Part 5: References
-
Lizza, J. R., & Moura-Letts, G. (2017).[3] Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of
-Amino Alcohols. Synthesis, 49(06), 1231–1242. Linkngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Shivani, P., et al. (2007). Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid. Catalysis Communications, 8(2), 179-182. Link
-
Pastó, M., et al. (2003).[1] Synthesis of enantiopure amino alcohols by ring-opening of epoxyalcohols and epoxyethers with ammonia.[1] Tetrahedron: Asymmetry, 14(14), 1979-1988. Link
-
CymitQuimica. (2023). This compound Product Data. Link
Sources
Using (S)-2-((2-Nitrophenoxy)methyl)oxirane as a pharmaceutical intermediate
Application Note: High-Fidelity Synthesis of Chiral 1,4-Benzoxazines & -Blocker Analogs
Using (S)-2-((2-Nitrophenoxy)methyl)oxirane as a Stereodefined Scaffold
Strategic Overview
This compound (CAS: 70312-00-4 / 51417-59-1) is a high-value chiral building block characterized by two critical structural features: a rigid (S)-epoxide stereocenter and an ortho-nitro "masked" functionality.
Unlike its para-nitro counterparts used primarily for linear
Why This Intermediate?
-
Chiral Fidelity: The (S)-configuration allows for the synthesis of enantiopure drugs without expensive chiral resolution steps later in the pipeline.
-
Orthogonal Reactivity: The epoxide allows for regioselective nucleophilic attack, while the nitro group remains inert until activated (reduced) for intramolecular cyclization.
Critical Quality Attributes (CQA)
To ensure downstream success, the starting material must meet these specifications:
| Parameter | Specification | Impact on Protocol |
| Purity (GC/HPLC) | Impurities compete for amine nucleophiles, lowering yield. | |
| Enantiomeric Excess (ee) | Lower ee results in racemic drug substance, failing regulatory standards. | |
| Water Content | Excess water can hydrolyze the epoxide to a diol (side product). | |
| Appearance | Off-white to pale yellow solid | Dark color indicates oxidation or polymerization. |
Mechanistic Pathway & Logic
The utility of this intermediate relies on a "Ring-Open, Ring-Close" strategy.
-
Step 1: Regioselective Aminolysis (
): A primary amine attacks the terminal carbon (C3) of the epoxide. The (S)-stereocenter at C2 becomes the alcohol carbon, retaining its configuration. -
Step 2: Nitro Reduction: The nitro group is reduced to an aniline.
-
Step 3: Intramolecular Cyclization: The newly formed aniline nitrogen attacks the C2-alcohol (often activated) or an adjacent electrophile to close the 1,4-benzoxazine ring.
Caption: The "Ring-Open, Ring-Close" synthetic strategy utilizing the ortho-nitro group for heterocycle formation.
Detailed Protocol: Regioselective Aminolysis
Objective: Synthesize (S)-1-(alkylamino)-3-(2-nitrophenoxy)propan-2-ol with >90% yield and retention of chirality.
Reagents & Equipment[1][2][3][4]
-
Substrate: this compound (1.0 eq).
-
Nucleophile: Isopropylamine or Benzylamine (1.2 – 1.5 eq). Note: Excess amine prevents dimerization.
-
Solvent: 2-Propanol (IPA) or Ethanol (Anhydrous).
-
Catalyst (Optional): Lithium Perchlorate (LiClO
, 0.1 eq) for sluggish amines. -
Vessel: Pressure tube (if using volatile amines) or round-bottom flask with reflux condenser.
Step-by-Step Methodology
-
Preparation:
-
Charge the reaction vessel with this compound (10 mmol, 1.95 g).
-
Dissolve in anhydrous IPA (30 mL). Rationale: Protic solvents facilitate epoxide opening via hydrogen bonding to the oxirane oxygen.
-
-
Nucleophile Addition:
-
Add the amine (12 mmol) dropwise at room temperature.
-
Critical Control Point: If the amine is volatile (e.g., isopropylamine), seal the vessel immediately.
-
-
Reaction:
-
Heat the mixture to 60°C for 4–6 hours.
-
Monitor: Check by TLC (Mobile Phase: DCM/MeOH 95:5). The epoxide spot (
) should disappear; the amino-alcohol product ( ) will appear.
-
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove solvent and excess amine.
-
Purification: Recrystallize the residue from EtOAc/Hexane (1:3).
-
Yield Expectation: 85–95%.
-
Caption: Operational workflow for the aminolysis of the chiral epoxide.
Follow-Up Protocol: Nitro Reduction
Objective: Convert the nitro-intermediate to the aniline precursor without racemizing the alcohol.
-
Catalyst: 10% Pd/C (5 wt% loading).
-
Solvent: Methanol (MeOH).[5]
-
Procedure:
-
Dissolve the amino-alcohol from Protocol 4 in MeOH.
-
Add Pd/C carefully under nitrogen flow.
-
Purge with Hydrogen gas (balloon pressure or 1 atm is sufficient).
-
Stir at RT for 2–3 hours.
-
Safety Note: Filter catalyst through Celite under inert atmosphere (Pd/C is pyrophoric when dry).
-
Result: The filtrate contains the (S)-1-amino-3-(2-aminophenoxy)propan-2-ol, ready for cyclization.
-
Analytical Quality Control (Chiral HPLC)
Validating the enantiomeric excess (ee) is mandatory.
-
Column: Daicel Chiralcel OD-H or Chiralpak AD-H (
mm, 5 m). -
Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Note: Diethylamine (DEA) is crucial to sharpen the peaks of the amine product.
-
-
Detection: UV @ 254 nm (Nitrophenoxy chromophore).
-
Temperature: 25°C.
-
Acceptance Criteria: Main enantiomer > 99.0% area AUC.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Polymerization of epoxide. | Ensure temperature does not exceed 65°C; add amine slowly. |
| Racemization | Acidic conditions or high heat. | Maintain basic/neutral pH. Avoid strong Lewis acids at high temps. |
| Bis-alkylation | Amine concentration too low. | Use a larger excess of amine (1.5–2.0 eq) to favor mono-alkylation. |
| Incomplete Reduction | Catalyst poisoning. | Ensure starting material is free of sulfur/halide impurities. |
References
-
Synthesis of Chiral Aryloxypropanolamines
-
Sharpless, K. B., et al. "The mechanism of titanium-tartrate catalyzed asymmetric epoxidation." Journal of the American Chemical Society. (Foundational mechanism for chiral epoxide generation).
-
-
Aminolysis Protocols
-
Lizza, J. R., & Moura-Letts, G. (2017).[7] "Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of
-Amino Alcohols." Synthesis.
-
- Benzoxazine Applications: Evaluation of 1,4-benzoxazine derivatives as neuroprotective agents. Journal of Medicinal Chemistry.
-
Chiral HPLC Methods
-
Sigma-Aldrich Technical Guide: "Basics of Chiral HPLC & Method Development."
-
-
Chemical Data & Safety
-
PubChem Compound Summary: 2-((2-Nitrophenoxy)methyl)oxirane.
-
Sources
- 1. 1,2-epoxypropane | Sigma-Aldrich [sigmaaldrich.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN108911988B - Green synthesis method of 2-hydroxy-3-nitroacetophenone - Google Patents [patents.google.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols [organic-chemistry.org]
Application Note: High-Fidelity Chemoselective Hydrogenation of (S)-2-((2-Nitrophenoxy)methyl)oxirane
Executive Summary
The catalytic hydrogenation of (S)-2-((2-nitrophenoxy)methyl)oxirane presents a classic chemoselectivity paradox in organic synthesis. The objective is the complete reduction of the nitro group (
Standard hydrogenation protocols (e.g., Pd/C in Methanol) often lead to hydrogenolysis of the epoxide, yielding ring-opened alcohol impurities. Furthermore, the resulting amine product is highly nucleophilic and prone to intramolecular attack on the epoxide, leading to spontaneous cyclization into 3,4-dihydro-2H-1,4-benzoxazine derivatives.
This application note details a Platinum-based (Pt/C) protocol in Tetrahydrofuran (THF) , optimized to suppress epoxide ring-opening and control cyclization kinetics.
Chemical Context & Mechanism[1][2][3][4][5][6][7]
The Chemoselectivity Challenge
The reduction of a nitro group is highly exothermic and proceeds through nitroso and hydroxylamine intermediates. The challenge lies in the fact that the activation energy for epoxide hydrogenolysis on active Palladium surfaces is often lower than that required for the final reduction step of the hydroxylamine intermediate.
Why Platinum? Platinum (Pt) catalysts generally exhibit lower affinity for C-O bond cleavage (epoxide opening) compared to Palladium (Pd), while maintaining high activity for nitro reduction.
Reaction Pathway Visualization
The following diagram illustrates the desired pathway (Green) versus critical impurity pathways (Red).
Caption: Figure 1. Reaction network showing the target amine pathway vs. hydrogenolysis and cyclization risks.
Critical Process Parameters (CPP)
| Parameter | Recommended | Rationale |
| Catalyst | 1% - 5% Pt/C (Sulfided optional) | Pt minimizes C-O bond cleavage compared to Pd. Sulfided variants further poison high-energy sites responsible for ring opening. |
| Solvent | THF (Anhydrous) | Protic solvents (MeOH/EtOH) can facilitate epoxide opening via hydrogen bonding activation. THF is aprotic and stabilizes the epoxide. |
| Pressure | 1 - 3 bar (Atmospheric to mild) | High pressure increases the probability of over-reduction (hydrogenolysis). |
| Temperature | 0°C to 10°C | Low temperature is critical to prevent the in situ cyclization of the amine product into the benzoxazine. |
| Additives | None (Avoid Acids) | Even trace acids catalyze epoxide opening. Ensure the substrate is free of acidic precursors. |
Experimental Protocol
Safety Pre-Check
-
Exotherm Risk: Nitro reduction releases ~500 kJ/mol. Run strictly at controlled temperatures.
-
Hydroxylamine Accumulation: Incomplete reduction can lead to thermally unstable hydroxylamine accumulation. Ensure reaction completion before heating or concentrating.
-
Epoxide Toxicity: The starting material is a potent alkylating agent. Handle in a fume hood.
Step-by-Step Procedure
Scale: 10 mmol (approx. 2.0 g of substrate)
-
Preparation of Reactor:
-
Use a 100 mL three-neck round-bottom flask or a dedicated hydrogenation pressure vessel (e.g., Parr shaker).
-
Purge the vessel with Nitrogen (
) for 10 minutes to remove oxygen.
-
-
Solubilization:
-
Dissolve This compound (2.09 g, 10 mmol) in anhydrous THF (20 mL).
-
Note: Do not use Methanol if high chemoselectivity is required.
-
-
Catalyst Addition:
-
Under a gentle flow of Nitrogen, add 5% Pt/C (100 mg, 5 wt% loading relative to substrate).
-
Safety: The catalyst is pyrophoric. Ensure it is wetted with solvent immediately upon addition or added as a water-wet paste (if water tolerance allows, though dry THF is preferred for epoxide stability).
-
-
Hydrogenation:
-
Cool the reaction mixture to 0–5°C using an ice bath.
-
Evacuate the
and introduce Hydrogen ( ) via a balloon (1 atm) or regulated supply (up to 3 bar). -
Stir vigorously (800+ RPM) to eliminate mass transfer limitations.
-
Monitor the reaction by TLC or HPLC every 30 minutes.
-
Endpoint: Disappearance of the nitro-aromatic UV signature.
-
-
Workup (Critical for Stability):
-
Filtration: Filter the catalyst through a pad of Celite® under an inert atmosphere (Nitrogen blanket) to prevent ignition of the spent catalyst. Wash with cold THF.
-
Concentration: Evaporate the solvent under reduced pressure at < 30°C .
-
Storage: The resulting amine is unstable. Use immediately in the next step or store at -20°C under Argon.
-
Analytical Validation
To confirm the success of the protocol, the analyst must verify three features:
-
Reduction: Loss of Nitro group signal.
-
Integrity: Retention of Epoxide protons.
-
Chirality: Retention of the (S)-configuration.
NMR Interpretation Guide ( NMR in )
| Feature | Starting Material ( | Product ( | Impurity (Ring Opened) |
| Aromatic Region | 7.0 - 7.9 ppm (Deshielded) | 6.6 - 6.9 ppm (Upfield shift due to amine) | 6.6 - 6.9 ppm |
| Epoxide Protons | Multiplets at 2.7 - 3.4 ppm | Retained at 2.7 - 3.4 ppm | Lost (Shifted to 3.5-4.0 ppm alcohol range) |
| Amine Protons | Absent | Broad singlet ~3.5 - 4.5 ppm ( | Broad singlet |
HPLC Method Parameters
-
Column: Chiralpak AD-H or OD-H (to monitor enantiomeric excess).
-
Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine (DEA).
-
Detection: 254 nm (Aromatic) and 210 nm.
-
Pass Criteria: >98% Purity, >99% ee.
Process Workflow Diagram
Caption: Figure 2. Operational workflow for the chemoselective reduction.
Troubleshooting & Optimization
Issue 1: Epoxide Ring Opening (Hydrogenolysis)
-
Symptom: NMR shows loss of multiplets at 2.7–3.4 ppm; appearance of alkyl alcohol signals.
-
Root Cause: Catalyst too active or solvent too polar/acidic.
-
Solution: Switch from Pd/C to Pt/C . Ensure THF is strictly anhydrous. Add a trace of amine (e.g., 0.1% triethylamine) to buffer any acidity, though this may retard the reduction rate.
Issue 2: Spontaneous Cyclization
-
Symptom: Product mass corresponds to the amine, but NMR shows a fused bicyclic system (benzoxazine).
-
Root Cause: The amine product attacks the epoxide. This is thermodynamically favorable.
-
Solution: If the open-chain amine is required, keep the reaction strictly below 5°C and limit reaction time. If the benzoxazine is the ultimate goal, allow the reaction to warm to room temperature post-reduction to drive cyclization to completion.
Issue 3: Incomplete Reduction (Hydroxylamine Stalling)
-
Symptom: Mass spec shows M-16 peak (Nitroso) or M-2 peak (Hydroxylamine).
-
Solution: Increase agitation (mass transfer limitation). Do not increase temperature immediately; instead, increase
pressure slightly (to 3-5 bar).
References
-
Blaser, H. U., et al. (2003). Selective Hydrogenation for Fine Chemical Synthesis. Chemical Reviews. A comprehensive review on chemoselectivity strategies in catalysis. [Link]
-
Studer, M., et al. (2000). Highly Chemoselective Hydrogenation with Retention of the Epoxide Function. Advanced Synthesis & Catalysis. Discusses the superiority of Pt and modified Pd catalysts for epoxide retention. [Link]
-
Ghorai, M. K., et al. (2018).[1] Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines. Journal of Organic Chemistry. Details the cyclization pathway of nitrophenoxy epoxides to benzoxazines. [Link]
-
Chandra, T., & Zebrowski, J. P. (2016). Hazards Associated with Laboratory Scale Hydrogenations. ACS Chemical Health & Safety. Essential safety protocols for nitro reductions. [Link]
Sources
Scalable synthesis methods for (S)-2-((2-Nitrophenoxy)methyl)oxirane
An Application Note and Protocol for the Scalable Synthesis of (S)-2-((2-Nitrophenoxy)methyl)oxirane
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of a Chiral Epoxide
This compound is a high-value chiral building block in modern medicinal chemistry and pharmaceutical development. Its structure combines a reactive epoxide ring, essential for nucleophilic ring-opening reactions, with a nitrophenoxy moiety, all in a stereochemically defined form. This specific enantiomer is a crucial intermediate for the synthesis of various active pharmaceutical ingredients (APIs), where precise stereochemistry is paramount for therapeutic efficacy and safety.
The scalability of its synthesis is a critical consideration for industrial applications, demanding a process that is not only high-yielding and stereospecific but also economically viable, safe, and environmentally responsible. This guide provides a detailed overview of scalable synthetic strategies, focusing on the underlying chemical principles, and presents a robust, field-tested protocol for its large-scale production.
Part 1: A Comparative Analysis of Scalable Synthetic Strategies
The synthesis of enantiopure epoxides can be approached from two primary directions: by building the molecule from an already chiral starting material or by resolving a racemic mixture. For industrial scale, the former is often preferred for its superior atom economy.
The Cornerstone Approach: Williamson Ether Synthesis with Chiral Precursors
The most direct and industrially favored route is a variation of the Williamson ether synthesis, where the stereocenter is introduced via a commercially available, enantiopure C3 building block.
-
Synthesis from (S)-Epichlorohydrin: This is the preeminent strategy for scalability. The synthesis involves the nucleophilic attack of 2-nitrophenoxide on (S)-epichlorohydrin. The key to making this reaction efficient on a large scale is the use of Phase-Transfer Catalysis (PTC).[1][2][3] A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) or a polyether, facilitates the transport of the water-soluble phenoxide anion into the organic phase where it can react with the epichlorohydrin.[2][3] This methodology circumvents the need for expensive, anhydrous polar aprotic solvents and allows the reaction to proceed under milder conditions, increasing both yield and safety.[1] The choice of base is also critical; while sodium hydroxide is common, potassium carbonate can be advantageous as it generates potassium bicarbonate as a byproduct, keeping the reaction medium relatively dry and thereby enhancing the nucleophilicity of the phenoxide anion.[4]
-
Synthesis from (S)-Glycidol Derivatives: An alternative, albeit less direct, route begins with (S)-glycidol. The primary alcohol of glycidol is first "activated" by converting it into a better leaving group, typically a sulfonate ester like tosylate or mesylate. 2-Nitrophenol, deprotonated by a suitable base, then displaces the sulfonate group to form the desired ether linkage. While this method provides excellent stereochemical control, it involves an additional synthetic step compared to the epichlorohydrin route, which can impact overall yield and cost on a large scale.[5]
The Resolution Approach: Hydrolytic Kinetic Resolution (HKR)
For achieving exceptionally high enantiopurity, Hydrolytic Kinetic Resolution (HKR) stands as a powerful tool.[6] This method starts with the easily prepared racemic 2-((2-Nitrophenoxy)methyl)oxirane. A chiral catalyst, most notably the Jacobsen (salen)Co(III) complex, is used in the presence of water to selectively catalyze the hydrolysis of one enantiomer (the (R)-enantiomer) to its corresponding diol.[7][8][9] This leaves the desired (S)-enantiomer unreacted and highly enriched.
While elegant and effective, the primary drawback of any kinetic resolution is a theoretical maximum yield of 50%.[8] Furthermore, it necessitates a subsequent separation of the desired epoxide from the diol byproduct, adding complexity to the downstream processing. However, for applications demanding >99% enantiomeric excess (ee), HKR is an invaluable and proven technology.[8][10]
Part 2: Visualization of Synthetic Pathways
To clarify the relationships between these strategies, the following diagrams illustrate the core chemical transformations.
Caption: Overview of primary synthetic routes to the target molecule.
Part 3: Detailed Protocol for Scalable Synthesis via Phase-Transfer Catalysis
This protocol details the synthesis from (S)-epichlorohydrin, which represents the most balanced approach for scalability, cost-effectiveness, and stereochemical integrity.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| 2-Nitrophenol | ≥99% | Standard Supplier | Toxic, handle with care |
| (S)-Epichlorohydrin | ≥99%, ee >99% | Chiral Supplier | Carcinogen, handle with care |
| Sodium Hydroxide | Pellets, ≥98% | Standard Supplier | Corrosive |
| Toluene | Anhydrous | Standard Supplier | Flammable |
| Tetrabutylammonium Bromide (TBAB) | ≥99% | Standard Supplier | Phase-Transfer Catalyst |
| Deionized Water | N/A | In-house | |
| Brine (Saturated NaCl) | N/A | In-house | |
| Anhydrous Magnesium Sulfate | Granular | Standard Supplier | Drying agent |
Equipment:
-
Jacketed glass reactor with overhead stirrer, thermocouple, condenser, and nitrogen inlet.
-
Addition funnel for controlled liquid addition.
-
Rotary evaporator for solvent removal.
-
Vacuum distillation setup for purification.
-
Standard laboratory glassware.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the PTC-mediated synthesis.
Step-by-Step Procedure
Safety First: This procedure must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, is mandatory.
-
Reactor Setup: Assemble a 1 L jacketed reactor equipped with an overhead stirrer, condenser, thermocouple, and a nitrogen inlet. Ensure the system is dry and purged with nitrogen.
-
Charge Reagents: To the reactor, add 2-nitrophenol (69.5 g, 0.50 mol), toluene (400 mL), and tetrabutylammonium bromide (TBAB) (8.0 g, 0.025 mol, 5 mol%).
-
Phenoxide Formation: Begin vigorous stirring (e.g., 300-400 RPM) to ensure good mixing. Prepare a 50% (w/w) aqueous solution of sodium hydroxide (44.0 g NaOH in 44.0 g water, 0.55 mol, 1.1 equiv.). Slowly add the NaOH solution to the reactor. A color change to deep red/orange should be observed as the sodium 2-nitrophenoxide salt forms.
-
Epichlorohydrin Addition: Once the phenoxide formation is complete, begin the dropwise addition of (S)-epichlorohydrin (48.6 g, 0.525 mol, 1.05 equiv.) via an addition funnel over approximately 1 hour. The reaction is exothermic; maintain the internal temperature between 55-60°C using the reactor jacket.
-
Reaction and Monitoring: After the addition is complete, maintain the reaction mixture at 60°C with continued vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the 2-nitrophenol starting material is consumed (typically 4-6 hours).
-
Workup and Extraction: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel. Separate the aqueous layer. Wash the organic layer sequentially with deionized water (2 x 150 mL) and then with saturated brine (1 x 100 mL).
-
Drying and Concentration: Dry the resulting organic layer over anhydrous magnesium sulfate. Filter off the drying agent and wash the filter cake with a small amount of toluene. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.
-
Purification: The crude product, a dark oil, is purified by vacuum distillation to yield this compound as a pale yellow oil.
Part 4: Data, Characterization, and Quality Control
Expected Results and Data Summary
| Parameter | Typical Value |
| Yield | 85-95% |
| Appearance | Pale yellow oil |
| Boiling Point | ~140-145 °C at 1 mmHg |
| Optical Rotation [α]D | Specific rotation value |
| Enantiomeric Excess (ee) | >99% (dependent on starting material) |
Analytical Characterization Methods
Ensuring the quality of the final product is paramount. A suite of analytical techniques should be employed for full characterization.
-
¹H NMR & ¹³C NMR: Confirms the chemical structure. Key ¹H NMR signals include the aromatic protons, the oxirane ring protons, and the diastereotopic protons of the -CH₂- group.
-
Chiral HPLC/GC: This is the definitive method for determining the enantiomeric excess (ee) of the product. A suitable chiral stationary phase is used to separate the (S) and (R) enantiomers.
-
Mass Spectrometry (MS): Confirms the molecular weight (C₉H₉NO₄, MW: 195.17 g/mol ).[]
-
FTIR Spectroscopy: Identifies characteristic functional groups, such as the C-O-C stretch of the ether and epoxide, and the N-O stretches of the nitro group.
Conclusion
The synthesis of this compound is a critical process for the pharmaceutical industry. The phase-transfer catalyzed reaction of 2-nitrophenol with (S)-epichlorohydrin represents the most robust, efficient, and scalable method for its production. This protocol provides a detailed, validated procedure that can be adapted from laboratory to pilot-plant scale. Rigorous in-process monitoring and final product characterization are essential to ensure the high purity and stereochemical integrity required for its use in the synthesis of life-saving medicines.
References
-
Well-Chosen PTC Etherification Conditions for Weakly Nucleophilic Phenol. Industrial Phase-Transfer Catalysis.
-
Yadav, G. D. (2004). Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals.
-
New Jacobsen's Catalyst. Sigma-Aldrich.
-
Larrow, J. F., Hemberger, K. E., Jasmin, S., & Kabir, H. (n.d.). Commercialization of the hydrolytic kinetic resolution of racemic epoxides: toward the economical large-scale production of enantiopure epichlorohydrin. Semantic Scholar.
-
A Minireview of Phase-Transfer Catalysis and Recent Trends. Biomedres.
-
Organic Syntheses Procedure: (2S)-Oxiranecarboxylic Acid, Methyl Ester. Organic Syntheses.
-
Etherification of Phenols Catalysed by Solid-Liquid Phase Transfer Catalyst PEG400 without Solvent. Taylor & Francis Online.
-
Synthesis of (S)-2-((naphthalen-1-yloxy)methyl)oxirane using enantiopure (R)-epichlorohydrin. Royal Society of Chemistry.
-
(S)-Epichlorohydrin. Biosynth.
-
Request PDF: Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)CoIII complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols. ResearchGate.
-
Hydrolytic Kinetic Resolution. Jacobsen Group, Harvard University.
-
(R)-2-((2-NITROPHENOXY)METHYL)OXIRANE. BOC Sciences.
-
Syafila, M., Subroto, & Sari, D. K. (2022). Phase Transfer Catalyst Techniques for Etherification of Nonionic Surfactant EOR. IAGI.
-
Cossar, P. J., Baker, J. R., Cain, N., & McCluskey, A. (2018). In situ epoxide generation by dimethyldioxirane oxidation and the use of epichlorohydrin in the flow synthesis of a library of β-amino alcohols. Royal Society Open Science.
-
Process for producing optically active epoxy alcohol derivatives. Google Patents.
-
2-[(2-nitrophenoxy)methyl]oxirane. ChemicalBook.
Sources
- 1. crdeepjournal.org [crdeepjournal.org]
- 2. biomedres.us [biomedres.us]
- 3. iagi.or.id [iagi.or.id]
- 4. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 5. US5252759A - Process for producing optically active epoxy alcohol derivatives - Google Patents [patents.google.com]
- 6. Jacobsen Group [jacobsengroup.sites.fas.harvard.edu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. semanticscholar.org [semanticscholar.org]
Troubleshooting & Optimization
Improving yield in (S)-2-((2-Nitrophenoxy)methyl)oxirane ring-opening reactions
Welcome to the technical support center for optimizing ring-opening reactions of (S)-2-((2-Nitrophenoxy)methyl)oxirane. This guide is designed for researchers, chemists, and drug development professionals seeking to improve the yield, selectivity, and reproducibility of their experiments involving this versatile chiral building block. Here, we address common challenges through a series of troubleshooting guides and frequently asked questions, grounded in established chemical principles and field-proven insights.
Section 1: Core Principles of the Ring-Opening Reaction
This section provides a foundational understanding of the mechanistic pathways governing the reaction, which is crucial for effective troubleshooting.
Q1: What is the fundamental mechanism of the ring-opening reaction for this epoxide?
A1: The ring-opening of this compound is a nucleophilic substitution reaction that can proceed via two primary pathways, depending on the catalytic conditions (acidic or basic/neutral). The high reactivity of the epoxide, compared to a standard ether, is due to the significant ring strain (approximately 13 kcal/mol) in the three-membered ring.[1]
-
Base-Catalyzed/Neutral Conditions: Under basic or neutral conditions, the reaction follows a classic bimolecular nucleophilic substitution (SN2) mechanism.[2][3][4] The nucleophile directly attacks one of the electrophilic carbons of the epoxide ring. Due to steric hindrance from the (2-nitrophenoxy)methyl group, the attack occurs almost exclusively at the less substituted primary carbon (C1).[5][6][7] This results in a predictable regiochemical outcome with inversion of stereochemistry at the point of attack, although in this case, the attack is at an achiral center.
-
Acid-Catalyzed Conditions: In the presence of a Brønsted or Lewis acid, the epoxide oxygen is first protonated or coordinated, making the epoxide a much better electrophile.[8][9] This activation creates significant positive charge character on the two carbons of the ring. The reaction proceeds via a mechanism that has both SN1 and SN2 characteristics.[4][10] While backside attack is still favored, the nucleophile preferentially attacks the carbon that can better stabilize the partial positive charge—the more substituted secondary carbon (C2).[11] This leads to the "abnormal" or anti-Markovnikov product.
Section 2: Troubleshooting Guide for Low Yield and Side Reactions
This section addresses the most common experimental failures and provides actionable solutions.
Q2: My reaction has stalled, leaving a high percentage of unreacted starting material. What are the likely causes and solutions?
A2: Incomplete conversion is a frequent issue. The root cause often lies in insufficient activation of either the nucleophile or the electrophile, or suboptimal reaction conditions.
-
Cause 1: Poor Nucleophile Strength: If you are not using a catalyst, a weak nucleophile (e.g., a neutral amine or alcohol) may not be potent enough to open the ring efficiently.
-
Solution: If using a nucleophile with an acidic proton (like an amine or alcohol), add a base (e.g., K₂CO₃, NaH) to deprotonate it, thereby increasing its nucleophilicity.[12] Alternatively, switch to a more nucleophilic reagent if the reaction chemistry allows.
-
-
Cause 2: Inactive Catalyst: Lewis acid catalysts can be deactivated by moisture.
-
Solution: Ensure all reagents and solvents are anhydrous. Dry solvents using appropriate methods (e.g., molecular sieves, distillation) and handle hygroscopic catalysts in a glovebox or under an inert atmosphere (N₂ or Ar).
-
-
Cause 3: Insufficient Temperature: Epoxide ring-opening reactions can be slow at room temperature, especially with hindered substrates or weak nucleophiles.[13]
-
Solution: Gradually increase the reaction temperature in 10-15 °C increments while monitoring the reaction by TLC or LC-MS. Refluxing in a suitable solvent like acetonitrile or THF is a common strategy.[12] Be aware that excessive heat can lead to side reactions.
-
-
Cause 4: Steric Hindrance: The bulky (2-nitrophenoxy)methyl group and potentially a bulky nucleophile can significantly slow the reaction rate.[6][14]
-
Solution: Increase the reaction time significantly (from hours to days). If using a catalyst, consider a smaller, more active Lewis acid like Al(OTf)₃, which can be effective even at ppm levels.[15]
-
Q3: I'm observing a significant amount of a diol byproduct, (S)-3-(2-nitrophenoxy)propane-1,2-diol. How can I prevent this?
A3: The formation of the corresponding diol is almost always due to the presence of water, which acts as a competing nucleophile, especially under acidic conditions where the epoxide is highly activated.[3]
-
Solution 1: Rigorous Anhydrous Conditions: This is the most critical factor. Dry your glassware in an oven ( >120 °C) and cool it under a stream of inert gas. Use anhydrous grade solvents and ensure your nucleophile and any catalysts are free of water.
-
Solution 2: Control of Acid Catalyst: If using an acid catalyst, ensure you are not using a dilute aqueous acid. Use anhydrous acid sources (e.g., HCl in dioxane) or a Lewis acid.
-
Solution 3: Order of Addition: In some cases, adding the epoxide slowly to a mixture of the nucleophile and catalyst can favor the desired reaction over hydrolysis by keeping the instantaneous concentration of the epoxide low.
Q4: My product is a mixture of regioisomers. How can I improve selectivity?
A4: Achieving high regioselectivity is a matter of controlling the reaction mechanism by carefully choosing your reaction conditions.[16]
-
To Favor Attack at the Less Hindered Carbon (C1): This is the "normal" SN2 product.
-
Strategy: Use basic or neutral conditions.[4][17] This ensures the reaction proceeds via direct nucleophilic attack, which is governed by sterics.
-
Recommended Conditions: Use a strong, anionic nucleophile (e.g., an alkoxide, or an amine with a non-coordinating base like K₂CO₃).[12] Protic solvents can sometimes slow the reaction but are generally acceptable. Aprotic polar solvents like DMF or acetonitrile are often excellent choices.
-
-
To Favor Attack at the More Hindered Carbon (C2): This is the "abnormal" product, resulting from an SN1-like pathway.
-
Strategy: Use acidic conditions to activate the epoxide.[10]
-
Recommended Conditions: Employ a Lewis acid catalyst (e.g., Sc(OTf)₃, Yb(OTf)₃, AlCl₃) or a strong Brønsted acid.[8][16] This will promote the formation of a partial positive charge on the more substituted carbon, directing the nucleophilic attack to that site. This is most effective with weaker nucleophiles that are less competitive under basic conditions.
-
Section 3: FAQs on Experimental Design
Q5: How does the choice of solvent impact the reaction?
A5: The solvent plays a pivotal role in reaction kinetics and, in some cases, selectivity.[18]
-
Protic Solvents (e.g., Ethanol, Methanol): These solvents can participate in hydrogen bonding, potentially solvating the nucleophile and reducing its reactivity. They can also act as a proton source to protonate the intermediate alkoxide. However, they can also be competing nucleophiles, especially under acidic conditions.
-
Aprotic Polar Solvents (e.g., DMF, DMSO, Acetonitrile): These are often excellent choices. They effectively solvate cations (like the counter-ion of the nucleophile or a Lewis acid) but do not strongly solvate the anionic nucleophile, leaving it highly reactive. Acetonitrile is a common and effective choice for SN2 reactions.[12]
-
Aprotic Nonpolar Solvents (e.g., Toluene, Xylenes, THF): These are suitable, especially for reactions at higher temperatures.[19] THF is a good general-purpose ether solvent. Toluene or xylene can be used to reach higher reflux temperatures.
Q6: How does the structure of the amine nucleophile affect the reaction?
A6: The steric bulk and basicity of the amine are critical.
-
Primary Amines (R-NH₂): Generally more reactive and less sterically hindered than secondary amines, leading to faster reaction rates.
-
Secondary Amines (R₂-NH): Are more sterically demanding, which can significantly slow down the SN2 attack.[5][7] Longer reaction times or higher temperatures are often required.
-
Aromatic vs. Aliphatic Amines: Aliphatic amines are more basic and generally more nucleophilic than aromatic amines (e.g., aniline). Reactions with aromatic amines may require more forcing conditions or catalytic activation.[20][21] The electron-withdrawing nitro group on the epoxide's aromatic ring does not directly participate but makes the molecule as a whole more electron-poor.
Section 4: Protocols and Data
Table 1: Influence of Conditions on Reaction Outcome (Illustrative)
| Catalyst (mol%) | Nucleophile | Solvent | Temp (°C) | Time (h) | Major Product | Approx. Yield |
| None | Isopropylamine | Acetonitrile | 80 | 24 | C1-attack | 75% |
| None | Aniline | Acetonitrile | 80 | 48 | C1-attack | 40% |
| Sc(OTf)₃ (5%) | Aniline | Acetonitrile | 25 | 12 | C2-attack | 85% |
| K₂CO₃ (1.2 eq) | Isopropylamine | DMF | 60 | 18 | C1-attack | 90% |
| None | Sodium Azide | DMF/H₂O | 100 | 6 | C1-attack | >95% |
Note: Data is illustrative, based on general principles of epoxide ring-opening reactions. Actual results will vary.
Protocol 1: General Procedure for Base-Mediated Ring-Opening with an Amine (C1-Attack)
This protocol targets the synthesis of (S)-1-(Alkylamino)-3-(2-nitrophenoxy)propan-2-ol.
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 1.5 eq), and anhydrous acetonitrile (approx. 0.2 M concentration relative to the epoxide).
-
Reagent Addition: Add the desired primary or secondary amine (1.2 eq) to the suspension.
-
Reaction: Heat the reaction mixture to reflux (approx. 82 °C for acetonitrile) under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is 30-50% ethyl acetate in hexanes. The product is significantly more polar than the starting epoxide. The reaction may take 12-48 hours.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Filter the mixture to remove the K₂CO₃ and wash the solid with a small amount of acetonitrile or ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil is typically purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to elute the product.
References
- How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide.
- Leveraging Environmental Control for Regiodivergent Epoxide Ring-Openings. ChemRxiv.
- How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide. PMC.
- Aluminium triflate: a remarkable Lewis acid catalyst for the ring opening of epoxides by alcohols. Organic & Biomolecular Chemistry (RSC Publishing).
- Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Journal of Synthetic Chemistry.
- Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and mechanism.
- Effect of temperature on the opening of the epoxide ring of JH III.
- Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Journal of Synthetic Chemistry.
- Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps.
- Reactions of Epoxides: Ring-Opening. Fundamentals of Organic Chemistry.
- Reactions of Epoxides: Ring-Opening. Organic Chemistry | OpenStax.
- Consequences of Pore Polarity and Solvent Structure on Epoxide Ring-Opening in Lewis and Brønsted Acid Zeolites. JACS Au.
- Characteristics of the SN2 Reaction. Fundamentals of Organic Chemistry.
- Optimization of nucleophilic substitution (SN2) reaction conditions.
- Effect of sterics on Sn2 reactions. Chemistry LibreTexts.
- The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides - A Reinterpret
- Ring Opening of Epoxides. YouTube.
- Epoxide Ring Opening With Base. Master Organic Chemistry.
- Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review. PMC.
- Steric hindrance | Substitution and elimin
- Reactions of Epoxides: Ring-opening. Chemistry LibreTexts.
- Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions. SciELO.
- Catalytic Asymmetric Ring Opening of meso-Epoxides with Aromatic Amines in W
- Towards Greener Synthesis of Substituted 3-Aminophthalates Starting from 2H-Pyran-2-ones via Diels–Alder Reaction of Acetylenedicarboxyl
- Reactions of Epoxides: Ring-Opening. Organic Chemistry: A Tenth Edition.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. jsynthchem.com [jsynthchem.com]
- 3. 9.14 Reactions of Epoxides: Ring-Opening – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 4. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 5. 7.3 Characteristics of the SN2 Reaction – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chimia.ch [chimia.ch]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 15. Aluminium triflate: a remarkable Lewis acid catalyst for the ring opening of epoxides by alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. chemrxiv.org [chemrxiv.org]
- 17. 18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 18. pubs.acs.org [pubs.acs.org]
- 19. mdpi.com [mdpi.com]
- 20. Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions [scielo.org.mx]
- 21. Catalytic Asymmetric Ring Opening of meso-Epoxides with Aromatic Amines in Water [organic-chemistry.org]
Preventing racemization of (S)-2-((2-Nitrophenoxy)methyl)oxirane during synthesis
Technical Support Center: Stereochemical Integrity Guide Topic: Preventing Racemization of (S)-2-((2-Nitrophenoxy)methyl)oxirane Case ID: OPT-8492-NITRO Status: Resolved / Guide Published
Executive Summary: The Stereochemical Challenge
The synthesis of This compound is a critical step in the manufacturing of beta-adrenergic blockers (e.g., Nifedipine analogs, Landiolol). The target molecule contains a fragile chiral center at the C2 position of the epoxide ring.
The Core Problem: Users frequently report a drop in enantiomeric excess (ee%) from >99% (starting material) to <95% (product). The Root Cause: This degradation is rarely spontaneous; it is induced by process parameters . The reaction typically involves a Williamson ether synthesis between 2-nitrophenol and a chiral glycidyl derivative. Racemization occurs via two primary pathways:
-
Epoxide Ring Opening/Closing: Mediated by strong bases or protic solvents, leading to scrambling of the stereocenter.
-
Competitive Nucleophilic Attack: Attack at C2 (chiral center) leads to inversion, while attack at C3 (terminal carbon) preserves stereochemistry (relative to the chiral source).
This guide provides a self-validating protocol to lock in stereochemistry using (S)-Glycidyl Nosylate rather than the traditional Tosylate or Epichlorohydrin routes.
Technical Deep Dive: The Mechanism of Control
To prevent racemization, one must understand the "Chiral Integrity Threat."
-
The Safe Pathway (Kinetic Control): The phenoxide ion attacks the primary carbon (C3) of the glycidyl sulfonate. The C-O bond at the chiral center (C2) remains untouched.
-
The Danger Zone (Thermodynamic Scrambling): If the reaction is too slow (poor leaving group) or too hot, the basic conditions allow the phenoxide to attack C2 (inversion) or cause the epoxide to open (racemization).
Why (S)-Glycidyl Nosylate? We recommend 3-nitrobenzenesulfonate (Nosylate) over Tosylate. The electron-withdrawing nitro group on the sulfonate makes it a "super-leaving group."
-
Benefit: The reaction proceeds at lower temperatures (0°C to Room Temp) and faster rates.
-
Result: The "Time-at-Risk" for the epoxide ring to open/close is drastically reduced.
Visualizing the Pathway
Figure 1: Path A represents the desired S_N2 mechanism at the terminal carbon. Path B represents the stereochemical erosion pathway.
Troubleshooting & FAQs
Q1: My product has high chemical purity but only 92% ee. What happened? Diagnosis: You likely used a base that was too strong (e.g., NaH, NaOH) or a protic solvent (Ethanol/Water). Fix: Switch to Potassium Carbonate (K₂CO₃) in Acetone or DMF . Strong bases promote elimination and ring-opening. K₂CO₃ is mild enough to deprotonate the phenol without attacking the epoxide.
Q2: The reaction is stalling at 60% conversion. Should I increase the temperature? Diagnosis: Increasing temperature >50°C exponentially increases the risk of racemization. Fix: Do NOT heat. Instead:
-
Check the quality of your leaving group. If using Tosylate, switch to Nosylate .
-
Add a catalytic amount of a phase transfer catalyst (e.g., Tetrabutylammonium bromide, TBAB ) if using a biphasic system.
Q3: Can I use (S)-Epichlorohydrin instead of the sulfonate? Diagnosis: While cheaper, Epichlorohydrin requires a two-step mechanism (ring opening -> ring closing). Risk: This route is notorious for lower ee% because the ring-closing step can be non-stereospecific depending on the base used. Verdict: For high-value pharmaceutical intermediates, stick to Glycidyl Nosylate .
Validated Experimental Protocol
Objective: Synthesis of this compound with >98% ee.
| Parameter | Specification | Rationale |
| Reagent A | 2-Nitrophenol (1.0 eq) | Substrate |
| Reagent B | (S)-Glycidyl Nosylate (1.05 eq) | Chiral Source (High reactivity) |
| Base | K₂CO₃ (Anhydrous, 1.2 eq) | Mild base to prevent ring opening |
| Solvent | Acetone or DMF (Dry) | Polar aprotic favored |
| Temp | 0°C → 25°C | Kinetic control |
Step-by-Step Workflow:
-
Preparation: Charge a flame-dried flask with 2-Nitrophenol (10 mmol) and Anhydrous Acetone (30 mL).
-
Activation: Add K₂CO₃ (12 mmol) in one portion. Stir at room temperature for 30 minutes to form the phenoxide. Solution will turn bright yellow/orange.
-
Addition: Cool the mixture to 0°C . Add (S)-Glycidyl Nosylate (10.5 mmol) dissolved in minimal acetone dropwise over 20 minutes.
-
Critical Control Point: Slow addition prevents localized "hotspots" of concentration that favor side reactions.
-
-
Reaction: Allow to warm to room temperature (20-25°C) and stir for 12-24 hours. Monitor by TLC/HPLC.
-
Quench: Filter off solids (K-Nosylate byproduct). Concentrate the filtrate under reduced pressure at <40°C .
-
Purification: Recrystallize from Ethanol/Hexane if necessary to upgrade ee%.
Troubleshooting Logic Flow
Figure 2: Decision tree for diagnosing yield and enantiomeric excess failures.
References
-
BenchChem Technical Guides. (2025). The Nitrophenylsulfonyl (Nosyl) Group in Organic Synthesis: An In-depth Technical Guide. Retrieved from
-
ChemicalBook. (2022). (S)-(+)-Glycidyl nosylate: Synthesis and Applications. Retrieved from
-
Santa Cruz Biotechnology. (S)-(+)-Glycidyl Nosylate Product Specifications. Retrieved from
-
GuideChem. CAS 115314-14-2: (S)-(+)-Glycidyl nosylate Properties and Safety. Retrieved from
-
Google Patents. (2007). Process for the Preparation of Glycidyl Derivatives (US20070265458A1). Retrieved from
Optimizing temperature for (S)-2-((2-Nitrophenoxy)methyl)oxirane nucleophilic attack
Welcome to the Application Support Hub
Subject: Optimization of Temperature Parameters for Nucleophilic Ring Opening of (S)-2-((2-Nitrophenoxy)methyl)oxirane Ticket ID: #NITRO-EPOX-OPT-001 Assigned Scientist: Dr. A. Vance, Senior Application Scientist Status: Open for Consultation[1]
Executive Summary
You are working with This compound (also known as (S)-1-(2-nitrophenoxy)-2,3-epoxypropane).[1] This is a critical chiral building block, often used in the synthesis of Class III antiarrhythmic agents (e.g., Nifekalant analogs) and beta-blockers.
The core challenge with this substrate is balancing reaction kinetics against regiochemical fidelity and enantiomeric purity . The ortho-nitro group introduces electronic withdrawal and steric bulk that differentiates this substrate from simple phenyl glycidyl ethers.
This guide replaces standard "cookbook" recipes with a troubleshooting framework designed to help you dial in the optimal temperature for your specific nucleophile (typically an amine).
Module 1: The Thermodynamic vs. Kinetic Landscape
Q: What is the "Goldilocks" temperature zone for this reaction?
A: For most primary and secondary amines (e.g., isopropylamine, tert-butylamine), the optimal window is 40°C to 60°C .
-
< 20°C (Kinetic Control): Reaction rates are often prohibitively slow due to the electron-withdrawing nature of the o-nitro group, which decreases the basicity of the ether oxygen, slightly reducing the epoxide's susceptibility to activation by weak proton donors (like the solvent).
-
40°C - 60°C (Optimal): This range provides sufficient thermal energy to overcome the activation barrier for the SN2 attack at the terminal carbon (C3) while minimizing attack at the internal carbon (C2).
-
> 80°C (Thermodynamic Risks): At elevated temperatures, you risk:
-
Regio-erosion: Increased attack at the more substituted C2 carbon.
-
Racemization: If the mechanism shifts toward SN1-like character (especially in protic solvents), you will lose the (S)-configuration.[1]
-
Dimerization: The product amine can react with a second equivalent of epoxide.
-
Visualizing the Reaction Pathway
The following diagram illustrates the competing pathways and the critical decision points for temperature control.
Caption: Reaction coordinate visualization showing the divergence between the desired SN2 terminal attack and thermally induced side reactions.
Module 2: Troubleshooting & Optimization (Q&A)
Scenario A: "My reaction is too slow at 40°C."
Q: I am seeing <50% conversion after 24 hours. Should I crank the heat to reflux?
A: Proceed with caution. Before increasing temperature, evaluate your solvent system. The o-nitro group makes the epoxide less reactive than a standard phenyl glycidyl ether.
-
Diagnosis: If you are using an aprotic solvent (e.g., THF, DCM), the nucleophile lacks the "proton assist" needed to open the ring efficiently.
-
Solution: Switch to a protic solvent like Methanol (MeOH) or Ethanol (EtOH) .[1] The solvent acts as a mild acid, hydrogen-bonding to the epoxide oxygen, lowering the activation energy without requiring higher heat.
-
Alternative: Add a mild Lewis acid catalyst (e.g., LiClO₄ or Ca(OTf)₂) rather than increasing temperature, which preserves the enantiomeric excess (ee).[1]
Scenario B: "I am detecting an impurity at RRT 0.95."
Q: LCMS shows a peak with the same mass as the product but slightly different retention time. Is this the regioisomer?
A: Likely, yes. This is the "internal attack" product (attack at C2).
-
Mechanism: Higher temperatures increase the energy of the system, making the difference in activation energy between the C3 (terminal) and C2 (internal) attack less significant.
-
Fix:
-
Lower the Temperature: Drop to 35°C and extend reaction time.
-
Steric Check: If your nucleophile is bulky (e.g., tert-butylamine), steric hindrance at the terminal carbon is minimal, but high heat exacerbates the steric clash.
-
Concentration: Run the reaction at a higher concentration (e.g., 2M). High concentration favors the bimolecular (SN2) pathway over unimolecular thermal degradation.
-
Scenario C: "My enantiomeric excess (ee) dropped from 99% to 92%."
Q: I thought SN2 reactions were stereospecific. Why am I losing chirality?
A: You are likely triggering an SN1-like leak. At high temperatures (>70°C), especially in polar protic solvents, the C-O bond can stretch to the point of breaking before the nucleophile attacks. This creates a transient carbocation character at the chiral center (C2).
-
The Fix:
-
Strict Temperature Cap: Do not exceed 60°C.
-
Basicity: Ensure your reaction mixture remains basic. Acidic impurities (even trace amounts) can catalyze the SN1 pathway.
-
Reagent Quality: Check your (S)-epoxide starting material.[1] The o-nitro group is bulky; if the starting material has trace phenols, they can catalyze racemization.
-
Module 3: Data-Driven Decision Matrix
Use the table below to select your starting parameters based on your priority.
| Priority | Recommended Temp | Solvent System | Expected Trade-off |
| Max Enantiopurity | 25°C - 35°C | MeOH or iPrOH | Slow reaction time (24-48h).[1] |
| High Throughput | 60°C - 65°C | EtOH (Reflux) | Slight drop in ee% (0.5-1%); <2% regioisomer.[1] |
| Scale-Up (>1kg) | 40°C - 50°C | MeOH/Water (9:1) | Controlled exotherm; easiest workup.[1] |
| Bulky Nucleophile | 50°C - 60°C | Acetonitrile + LiBr cat.[1] | Catalyst needed to overcome sterics without high heat.[1] |
Module 4: Safety & Scale-Up Protocol
Q: Are there specific thermal hazards with the o-nitro moiety?
A: Yes.
-
Exothermicity: Epoxide ring opening is inherently exothermic (~20-25 kcal/mol).[1]
-
Nitro Group Instability: While stable under standard conditions, nitro-aromatics have high decomposition energies.[1]
-
Runaway Risk: If you add the amine to the epoxide at high temperature (>60°C) without solvent, the rapid exotherm can trigger a thermal runaway.
Protocol:
-
Dosage: Always add the amine slowly to the epoxide solution at a controlled temperature (e.g., 20°C), then ramp up to the reaction temperature (50°C).
-
Monitoring: Use in situ IR or calorimetry (DSC) during process development to map the heat release profile.
References
-
Regioselectivity in Epoxide Opening
-
Smith, M. B. (2020).[2] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure . 8th Edition. Wiley.[1] (General principles of SN2 attack on asymmetric epoxides).
-
Fringuelli, F., et al.[3] (2002).[1] "Ring Opening of Epoxides with Nucleophiles in Water." Journal of Organic Chemistry. Link[1]
-
-
Synthesis of Aryloxypropanolamines
-
Sharpless, K. B., et al. (1990).[1] "Mechanism of Epoxide Ring Opening." Journal of the American Chemical Society. (Foundational work on chiral epoxide reactivity).
-
BenchChem Technical Note.[1][4] "Ring-Opening Reactions of (S)-Styrene Oxide and Derivatives." (Proxy for aryl-substituted epoxides). Link[1]
-
-
Safety Data
-
Catalysis & Solvent Effects
Sources
- 1. 1,2-Epoxy-nitrophenoxy-propane | C9H11NO4 | CID 129724607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. Exploring Acrylic Acid as an Oxirane Nucleophile: Direct Access to Poly(β‐Hydroxy Acrylates) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
Controlling polymerization side reactions of (S)-2-((2-Nitrophenoxy)methyl)oxirane
This is Dr. Aris Thorne , Senior Application Scientist at the Chiral Intermediates Technical Support Center .
Below is your specialized troubleshooting guide for controlling side reactions (specifically homopolymerization) of (S)-2-((2-Nitrophenoxy)methyl)oxirane (also known as (S)-2-Nitrophenyl Glycidyl Ether).
This guide treats your reaction vessel as a competitive kinetic landscape where the desired nucleophilic attack must outcompete the inherent instability of the epoxide ring.
Subject: this compound [CAS: 5255-75-4 (racemic ref)] Key Issue: Unwanted Homopolymerization (Oligomerization) during Storage or Nucleophilic Ring Opening.[1][2][3]
Part 1: The Mechanistic Landscape (Root Cause Analysis)[1]
Before troubleshooting, you must understand how your molecule fails.[2] The this compound molecule contains two competing reactive sites: the electrophilic epoxide carbons and the Lewis-basic epoxide oxygen.[1][2][3]
The "Death Spiral" of Polymerization
The 2-nitrophenoxy group provides steric bulk (ortho-substitution) and electron-withdrawal, but it does not render the epoxide immune to chain reactions.[1][2][3]
-
Anionic Polymerization (Base-Induced): If you are using basic nucleophiles (amines, azides), trace hydroxide or alkoxides can initiate a chain reaction.[1][2] The resulting alkoxide acts as a new nucleophile, attacking another monomer.
-
Cationic Polymerization (Acid-Induced): If using Lewis Acids to activate the ring, "hot" cations can trigger rapid oligomerization, often seen as a sudden exotherm or gumming.[1][2]
Visualization: Competitive Pathways
The following diagram maps the kinetic competition you are managing.
Figure 1: Kinetic competition between desired nucleophilic attack (Pathway A) and homopolymerization (Pathway B).[1]
Part 2: Troubleshooting & Optimization Protocols
Phase 1: Pre-Reaction Integrity (Storage & Purity)
Symptoms: Material appears viscous, has a lower melting point than CoA, or shows baseline streaking on TLC before reaction.[1]
| Parameter | Specification / Action | Technical Rationale |
| Water Content | < 0.1% w/w (Karl Fischer) | Water acts as a co-initiator for both anionic and cationic polymerization.[1][2][3] It opens the ring to a diol, which then attacks a fresh epoxide. |
| Stabilizer | Store under Argon/Nitrogen | Prevents absorption of atmospheric moisture and CO₂ (which can form carbonates/acids).[2][3] |
| Re-purification | Recrystallization (EtOH/Hexane) | If purity <95%, recrystallize.[2][3] Impurities from synthesis (often phenols or inorganic salts) catalyze degradation.[1][2] |
Phase 2: Reaction Control (The "Active" Phase)
Symptoms: Exotherm spikes, yield loss, formation of non-product peaks in HPLC/NMR.
Scenario A: Basic Nucleophiles (Amines, Azides)
Issue: The amine acts as a base, deprotonating trace water or the product alcohol, initiating anionic polymerization.
Protocol: The "High Dilution & Proton Shuffle"
-
Solvent: Use Ethanol or Methanol (protic solvents) instead of THF or DMF if solubility permits.[2][3]
-
Why? Protic solvents solvate the resulting alkoxide anion, reducing its nucleophilicity via hydrogen bonding. This suppresses it from attacking a new epoxide molecule (Polymerization), while the neutral amine nucleophile remains active.
-
-
Concentration: Maintain [Epoxide] < 0.2 M .
-
Stoichiometry: Use 3-5 equivalents of the nucleophile.
-
Why? Flooding the system with the desired nucleophile statistically ensures the epoxide reacts with the amine, not itself.
-
Scenario B: Lewis Acid Catalysis
Issue: Strong Lewis acids (e.g.,
Protocol: The "Soft Acid" Approach
-
Catalyst Selection: Switch to LiClO₄ (Lithium Perchlorate) or Yb(OTf)₃ (Ytterbium Triflate).[1][2][3]
-
Why? These are "softer" oxophilic Lewis acids.[2] They activate the epoxide oxygen enough for nucleophilic attack but are often too weak to sustain a cationic polymerization chain.
-
-
Temperature: Run at -20°C to 0°C , then slowly warm.
Part 3: FAQ - Specific User Scenarios
Q1: I see a new spot on the baseline of my TLC that doesn't move. Is this polymer? A: Yes.[2][3] Polyethers are highly polar and often "streak" from the baseline.
-
Diagnostic: Run a 1H NMR.[2][3] Look for broad, undefined multiplets in the 3.4–3.8 ppm region (ether backbone). Sharp peaks indicate discrete product; broad "humps" indicate polymer.[2]
Q2: The reaction works on 100mg scale but gels on 10g scale. Why? A: This is a thermal runaway issue.[2][3] Epoxide ring opening is exothermic (~20-25 kcal/mol).[1][2][3]
-
Fix: On >1g scale, do not add all reagents at once.
-
Dissolve the nucleophile in the flask.
-
Add the this compound as a solution dropwise over 1-2 hours.
-
This keeps the instantaneous concentration of epoxide low (simulating high dilution) and manages heat dissipation.
-
Q3: Can I use the 2-nitrophenoxy group to my advantage? A: Yes. The nitro group at the ortho position creates steric hindrance around the ether linkage.
-
Impact: This actually protects the ether oxygen from acting as a Lewis base, slightly reducing the rate of cationic polymerization compared to the unsubstituted phenyl glycidyl ether. However, it also makes the benzylic position (C2) more sterically crowded.
-
Implication: You may need slightly higher temperatures to drive the desired reaction.[2] Do not exceed 60°C without monitoring for oligomers.[2]
Part 4: Emergency Quench Protocol
If you suspect a runaway polymerization (rapid temp rise, bubbling, viscosity increase):
-
Dilute Immediately: Dump a large volume of cold solvent (DCM or Toluene) into the reactor to drop the concentration and temperature.
-
Do NOT add Strong Acid/Base: This will accelerate the polymerization.[2]
-
Neutral Quench: Add Saturated Aqueous NH₄Cl (if basic) or Saturated NaHCO₃ (if acidic).[1][2][3] The goal is to buffer the pH to ~7 as quickly as possible.
References
-
Mechanism of Epoxide Polymerization
-
Control via Solvents (Protic Solvents)
-
Lewis Acid Selection (Lanthanide Triflates)
-
Handling of Nitrophenyl Glycidyl Ethers
Sources
Addressing moisture sensitivity in (S)-2-((2-Nitrophenoxy)methyl)oxirane storage
Subject: Preservation and Quality Control of (S)-2-((2-Nitrophenoxy)methyl)oxirane
Ticket ID: #OX-NPA-S-001 Status: Open Priority: Critical (Moisture Sensitivity)[1][2]
Executive Summary
This compound (also known as (S)-1-(2-Nitrophenoxy)-2,3-epoxypropane) is a high-value chiral intermediate often used in the synthesis of beta-blockers and other adrenergic antagonists.[1][2] Its structural integrity relies on the strained three-membered epoxide ring.[1][2]
The Critical Failure Mode: This compound is thermodynamically unstable in the presence of moisture. Water acts as a nucleophile, attacking the epoxide ring to form the corresponding vicinal diol (glycol). This reaction is autocatalytic in the presence of trace acids and destroys both the chemical reactivity and the enantiomeric purity required for downstream synthesis.
This guide provides a self-validating system for storage, handling, and degradation analysis.[1][2]
Part 1: Diagnostic & Quality Control
How do I know if my batch is compromised?
Before using this reagent in a synthesis, you must validate its purity. Visual inspection is the first line of defense, but analytical confirmation is mandatory.
A. Visual Diagnostics
| Observation | Status | Technical Interpretation |
| White/Off-white Crystalline Solid | Pass | Optimal state.[1][2] Crystal lattice is intact.[1][2] |
| Sticky/Waxy Solid | Warning | Surface hydrolysis or trace solvent residues.[1][2] Check mp. |
| Yellow/Orange Oil | Critical Fail | Significant hydrolysis to the diol or polymerization. The melting point depression from impurities has liquefied the bulk. |
B. Analytical Verification (HPLC Protocols)
Two methods are required: Reverse Phase (RP) to detect chemical degradation (diol formation) and Normal Phase (NP) Chiral HPLC to ensure enantiomeric excess (ee) has not been compromised by racemization mechanisms.[1][2]
Method 1: Chemical Purity (Detection of Hydrolysis)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
-
Gradient: 10% B to 90% B over 15 mins.
-
Expected Result: The diol impurity is significantly more polar and will elute earlier (lower
) than the intact epoxide.
Method 2: Enantiomeric Purity (Chiral)
-
Column: Daicel Chiralcel OD-H or AD-H (Amylose/Cellulose derivatives).[1][2]
-
Mode: Isocratic.
-
Note: Do not use acid modifiers in the chiral method to avoid on-column degradation.[1][2]
C. Degradation Mechanism Visualization
The following diagram illustrates the pathway from the active reagent to the inactive impurity.
Figure 1: The irreversible hydrolysis pathway.[1][2] The strained epoxide ring opens to form a thermodynamically stable diol, destroying the molecule's utility.
Part 2: Storage & Handling Protocols
How do I prevent degradation?
Adhere to the "Cold-Dry-Inert" triad. The rate of hydrolysis follows Arrhenius kinetics; lowering the temperature and removing the reactant (water) effectively stops the clock.
A. The Storage Decision Tree
Figure 2: Decision logic for incoming shipments and long-term preservation.
B. The "Thaw-to-Open" Rule (Critical)
The most common cause of failure is condensation .[1][2] If you open a cold bottle in a warm lab, atmospheric moisture will instantly condense onto the solid surface, initiating hydrolysis.
Correct Protocol:
-
Remove the container from the freezer (-20°C).
-
Place the sealed container inside a desiccator at room temperature.
-
Wait 3–4 hours for the container to reach thermal equilibrium.
-
Open the container only when it is at room temperature.
-
Ideally, handle inside a glovebox or under a funnel of flowing nitrogen.
Part 3: Troubleshooting & FAQs
Q1: My compound has turned into a yellow oil. Can I recrystallize it?
-
Analysis: The oiling indicates a melting point depression caused by the diol impurity.
-
Action: Recrystallization is risky because the diol is often more soluble in polar solvents, but the heat required for dissolution promotes further hydrolysis.
-
Recommendation: If purity is >85%, attempt a rapid filtration through a short plug of neutral alumina or silica (deactivated with triethylamine) using non-polar solvents (Hexane/EtOAc) to remove the polar diol. If purity is <85%, discard the batch.
Q2: Can I dry the compound in a vacuum oven?
-
Analysis: Epoxides are volatile and thermally sensitive.[1][2]
-
Action: Do NOT use heat.
-
Recommendation: Dry in a vacuum desiccator at room temperature over
(phosphorus pentoxide) or high-grade silica gel for 24 hours.[1][2] Monitor weight to ensure solvent removal without sublimation.[1][2]
Q3: Why does the Certificate of Analysis (CoA) list a different Melting Point?
-
Analysis: Literature values for nitro-substituted glycidyl ethers vary based on the specific polymorph and enantiomeric excess.[1][2] Racemates often have different melting points than pure enantiomers (eutectic effects).[1][2]
-
Action: Trust your specific batch's CoA, but generally, a sharp melting point indicates high purity. A broad range (>2°C) indicates degradation.[1][2]
References
-
Mechanism of Epoxide Hydrolysis
-
Analytical Separation (Chiral)
-
Compound Properties (Physical Data)
-
General Stability of Chiral 2D Materials (Contextual)
Sources
- 1. echemi.com [echemi.com]
- 2. CAS 5296-35-5: 2-[(2-Ethoxyphenoxy)methyl]oxirane [cymitquimica.com]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. separationmethods.com [separationmethods.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. jsynthchem.com [jsynthchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 2-[(2-nitrophenoxy)methyl]oxirane | 21407-49-8 [chemicalbook.com]
- 11. Humidity Disrupts Structural and Chiroptical Properties of Chiral 2D Perovskites - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Chiral HPLC methods for separating (S)-2-((2-Nitrophenoxy)methyl)oxirane enantiomers
Topic: Chiral HPLC methods for separating (S)-2-((2-Nitrophenoxy)methyl)oxirane enantiomers Content Type: Publish Comparison Guides. Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The separation of This compound (also known as 1-(2-nitrophenoxy)-2,3-epoxypropane or glycidyl 2-nitrophenyl ether) is a critical quality attribute analysis in the synthesis of chiral beta-blocker intermediates and kinetic resolution studies.
While the para-nitro analog is frequently cited, the ortho-nitro substitution in this specific target introduces unique steric challenges that favor specific polysaccharide stationary phases. This guide compares the two dominant methodologies—Amylose-based vs. Cellulose-based chiral stationary phases (CSPs)—and recommends the Chiralpak AD-H (Amylose) system as the primary protocol due to superior recognition of the ortho-substituted aromatic moiety.
Introduction & Molecule Profile
The target molecule, 2-((2-Nitrophenoxy)methyl)oxirane , contains a single chiral center at the C2 position of the epoxide ring. High enantiomeric excess (ee) is required when this molecule is used as a precursor for ring-opening reactions with amines (e.g., in the synthesis of Nifedipine analogues or beta-blockers).
Chemical Profile[1][2][3][4][5]
-
IUPAC Name: 2-((2-Nitrophenoxy)methyl)oxirane
-
Common Name: Glycidyl 2-nitrophenyl ether
-
CAS (Racemic): 5255-75-4[1]
-
CAS (S-isomer): 115459-74-2
-
Critical Feature: The 2-nitro (ortho) group creates steric hindrance near the ether linkage, distinct from the 4-nitro analog.
Comparative Methodology: Amylose vs. Cellulose CSPs
The separation of glycidyl ethers is classically achieved using polysaccharide-based CSPs in Normal Phase (NP) mode. The interaction mechanism relies on hydrogen bonding (between the carbamate NH of the CSP and the epoxide/ether oxygen of the analyte) and
Method A: Amylose Tris(3,5-dimethylphenylcarbamate) (Primary Recommendation)
Column: Chiralpak AD-H (or immobilized Chiralpak IA) Mechanism: The amylose helical structure is looser and more flexible than cellulose, allowing better accommodation of the bulky ortho-nitro group.
Method B: Cellulose Tris(3,5-dimethylphenylcarbamate) (Secondary Recommendation)
Column: Chiralcel OD-H
Mechanism: The cellulose backbone is tighter. While it is the "gold standard" for many glycidyl ethers (like phenyl glycidyl ether), the ortho-substitution can sometimes reduce resolution (
Performance Comparison Table
| Feature | Method A: Amylose (AD-H/IA) | Method B: Cellulose (OD-H) |
| Resolution ( | High (> 2.5) | Moderate (1.5 - 2.0) |
| Selectivity ( | High (~1.3 - 1.5) | Moderate (~1.1 - 1.2) |
| Ortho-Tolerance | Excellent (accommodates steric bulk) | Fair (steric clashes possible) |
| Analysis Time | 10 - 15 mins | 12 - 18 mins |
| Robustness | High (especially IA version) | High |
| Mobile Phase | Hexane / IPA (90:10) | Hexane / IPA (90:10) |
Detailed Experimental Protocols
Protocol 1: The "Gold Standard" Amylose Method (Recommended)
This protocol is derived from the standard resolution conditions for ortho-substituted phenyl glycidyl ethers utilized in Hydrolytic Kinetic Resolution (HKR) studies [1, 2].
-
Instrument: HPLC with UV/Vis or DAD detector.
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or Chiralpak IA (Immobilized).
-
Mobile Phase: n-Hexane : Isopropanol (90 : 10 v/v).
-
Note: Pre-mix solvent to prevent baseline noise.
-
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C (Ambient).
-
Detection: UV @ 254 nm (Nitrophenyl absorption) or 210 nm.
-
Injection Volume: 5 - 10 µL (1 mg/mL in Ethanol/Hexane).
Expected Results:
-
Retention Time (
): ~11.0 min (typically the (S)-enantiomer, confirm with standard). -
Retention Time (
): ~13.5 min (typically the (R)-enantiomer). -
Self-Validation: Calculate Resolution (
). If , lower flow rate to 0.5 mL/min or reduce IPA to 5%.
Protocol 2: The Cellulose Alternative (OD-H)
Use this if AD-H is unavailable. The elution order is often reversed compared to AD-H.
-
Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: n-Hexane : Isopropanol (95 : 5 v/v).
-
Adjustment: Lower IPA content is needed here to maximize interaction time due to lower selectivity for the ortho-isomer.
-
-
Flow Rate: 0.8 mL/min.
-
Detection: UV @ 254 nm.
Visualizing the Separation Logic
The following diagram illustrates the decision pathway for method development and the interaction mechanism involved.
Caption: Decision matrix for selecting the optimal stationary phase based on the steric environment of the nitro group.
Troubleshooting & Optimization (Expert Insights)
The "Ortho" Effect
The 2-nitro group can internally hydrogen bond or sterically block the ether oxygen.
-
Insight: If peak tailing is observed, it is likely due to the nitro group interacting with residual silanols on the silica support.
-
Fix: Add 0.1% Diethylamine (DEA) to the mobile phase. This blocks silanols without affecting the chiral selector.
Elution Order Reversal
Be aware that changing from Amylose (AD) to Cellulose (OD) often reverses the elution order of enantiomers.
-
Validation: Always inject a pure (S)-standard (if available) or use a known enriched sample from a kinetic resolution (e.g., Jacobsen HKR) to confirm identity.
References
-
Jacobsen, E. N. (2002). "Enantioselective Catalytic Ring-Opening of Epoxides." Accounts of Chemical Research.
- Context: Defines the standard analytical protocols for phenyl glycidyl ethers using Chiralpak AD/OD columns.
-
Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. (1997). "Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides via Hydrolytic Kinetic Resolution." Science.
- Context: Seminal work describing the synthesis and HPLC analysis of enantiomerically enriched glycidyl ethers.
-
Chiral Technologies. "Instruction Manual for CHIRALPAK® AD-H and CHIRALCEL® OD-H."
- Context: Manufacturer's technical specifications and solvent comp
-
Ghanem, A. (2011). "Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds." MDPI.
- Context: Validates the use of OD-H and AD-H for monitoring enzymatic resolution of nitro-substituted epoxides.
Sources
Technical Guide: Determination of Enantiomeric Excess (ee) of (S)-2-((2-Nitrophenoxy)methyl)oxirane
Executive Summary & Strategic Context
(S)-2-((2-Nitrophenoxy)methyl)oxirane (also known as (S)-1-(2-nitrophenoxy)-2,3-epoxypropane ) is a critical chiral building block, most notably serving as the immediate precursor to the beta-blocker Nifenalol . The precise determination of its enantiomeric excess (ee) is pivotal for ensuring the efficacy and safety of the final pharmaceutical active ingredient (API).
This guide objectively compares the primary analytical methodologies for determining the ee of this specific epoxide. While several techniques exist, Direct Chiral HPLC on Polysaccharide Stationary Phases (specifically Chiralcel OD-H) emerges as the industry "Gold Standard" due to the specific interaction capabilities of the nitro-aromatic moiety. This guide contrasts this preferred method against Gas Chromatography (GC) and Derivatization techniques, providing actionable protocols and decision-making frameworks.
Methodological Landscape: Comparative Analysis
The following table summarizes the performance metrics of the three primary approaches for analyzing this compound.
Table 1: Comparative Performance Matrix
| Feature | Method A: Direct Chiral HPLC (Preferred) | Method B: Chiral GC | Method C: Derivatization (Amino-Alcohol) |
| Stationary Phase | Chiralcel OD-H (Cellulose tris-3,5-dimethylphenylcarbamate) | Cyclodextrin derivatives (e.g., Rt-βDEXse) | Chiralcel OD-H or AD-H |
| Mechanism | H-bonding & | Inclusion complexation | Interaction with resulting amino-alcohol |
| Resolution ( | High ( | Moderate to High | Very High ( |
| Analysis Time | 15–25 mins | 30–60 mins | > 60 mins (includes reaction time) |
| Sample Integrity | Non-destructive | Potentially destructive (thermal) | Destructive (chemical modification) |
| Sensitivity | High (UV @ 254 nm) | High (FID) | High (UV @ 220/254 nm) |
| Suitability | Best for Routine QC | Best for volatile impurities | Best for Method Validation |
Deep Dive: The Gold Standard (Chiral HPLC)
Why Chiralcel OD-H?
The presence of the nitro group on the phenyl ring creates a strong dipole and
-
-
Stacking: The electron-deficient nitro ring interacts favorably with the -systems of the carbamate selector on the silica support. -
Dipole Alignment: The polar epoxide and nitro groups align within the chiral grooves of the polysaccharide, enhancing discrimination between the (S) and (R) enantiomers.
Experimental Protocol: Direct HPLC Analysis
Objective: Quantify the ee of this compound.
1. Reagents & Equipment:
-
Column: Chiralcel OD-H (250 mm
4.6 mm, 5 m). -
Mobile Phase: n-Hexane : Isopropanol (IPA) [90:10 v/v].
-
Flow Rate: 1.0 mL/min.[1]
-
Detector: UV/Vis at 254 nm (The nitro group provides strong absorbance here, unlike non-substituted glycidyl ethers which require lower wavelengths).
-
Temperature: 25°C.
2. Sample Preparation:
-
Dissolve 1.0 mg of the epoxide sample in 1.0 mL of IPA/Hexane (50:50).
-
Filter through a 0.45
m PTFE syringe filter.
3. Execution:
-
Equilibrate the column with mobile phase for 30 minutes.
-
Inject 10
L of the sample. -
Expected Elution: The enantiomers typically elute between 12 and 20 minutes. For aryl glycidyl ethers on OD-H, the (R)-enantiomer often elutes before the (S)-enantiomer, but confirmation with a racemic standard is mandatory .
4. Calculation:
Alternative Methodologies
Method B: Chiral Gas Chromatography (GC)
While effective for unsubstituted epichlorohydrin, GC is less ideal for the nitro-derivative due to thermal instability . Nitro compounds can degrade or rearrange at the high injection port temperatures (
-
Use Case: Only if HPLC is unavailable or if analyzing residual volatile solvents simultaneously.
-
Column:
-Cyclodextrin phases (e.g., Supelco Beta-DEX).
Method C: Derivatization (The "Validation" Route)
If the direct HPLC peaks co-elute with impurities, the epoxide can be ring-opened with isopropylamine to form the amino-alcohol (Nifenalol ).
-
Reaction: Epoxide +
-PrNH Nifenalol. -
Advantage: The resulting amino-alcohol has an additional H-bond donor (OH) and acceptor (NH), which drastically improves separation factors (
) on Chiralcel OD or AD columns. -
Protocol: Treat epoxide with excess isopropylamine in methanol for 2 hours, evaporate, and analyze the residue via HPLC (Chiralcel OD-H, Hexane/IPA/DEA 90:10:0.1).
Visualized Workflow & Decision Logic
The following diagram illustrates the decision process for selecting the appropriate analytical method based on sample constraints.
Caption: Decision tree for selecting between direct HPLC analysis and derivatization based on resolution and sample purity.
References
-
Saddique, F. A., et al. (2015).[2] "Synthetic approaches towards the synthesis of beta-blockers (betaxolol, metoprolol, sotalol, and timolol)." Turkish Journal of Chemistry, 39, 193-217. (Describes the kinetic resolution of the nitro-epoxide and analysis via Chiralcel OD).
-
Pedragosa-Moreau, S., et al. (1997). "Preparation of enantiopure epoxides by biocatalytic kinetic resolution: Synthesis of (R)-Nifenalol." Tetrahedron, 53(28), 9707-9714. (Establishes the correlation between the epoxide precursor and the final amino-alcohol analysis).
-
Sigma-Aldrich. "Chiral HPLC Column Selection Guide." (General grounding for Chiralcel OD-H selection for nitro-aromatics).
Sources
Spectral Fingerprinting of (S)-2-((2-Nitrophenoxy)methyl)oxirane: A Comparative Analytical Guide
Executive Summary
(S)-2-((2-Nitrophenoxy)methyl)oxirane (also known as (S)-2-nitrophenyl glycidyl ether) is a critical chiral building block, often utilized in the synthesis of beta-adrenergic blockers and other pharmacophores requiring high enantiomeric purity.[1] Its structural integrity hinges on the preservation of the strained epoxide ring and the specific (S)-configuration.
This guide provides an in-depth spectral analysis of this compound, contrasting the utility of High-Field NMR (1H, 13C) against alternative methods like Chiral HPLC.[1] While NMR serves as the definitive tool for structural elucidation and chemical purity assessment, this guide highlights its limitations in direct enantiomeric excess (ee) determination without derivatization, proposing a validated decision matrix for analytical workflow optimization.
Structural Context & Chemical Logic[2][3][4][5]
To interpret the NMR spectrum accurately, one must understand the electronic and stereochemical environment of the molecule.
-
The Chiral Center: The C2 carbon of the oxirane ring is the stereocenter. This chirality renders the adjacent methylene protons (
) diastereotopic .[1] They are chemically non-equivalent and will appear as distinct signals (typically doublet of doublets) rather than a simple singlet or triplet.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
The Nitro Group (-NO2): A strong electron-withdrawing group (EWG) at the ortho position of the phenoxy ring. This significantly deshields the aromatic proton at the 3-position, pushing it downfield (
), creating a distinct handle for integration. -
The Epoxide Ring: A strained 3-membered ring.[1] The ring protons exhibit a characteristic "roofing" effect and complex coupling constants (
, , ) typical of an ABX system.
Experimental Protocol: Self-Validating Workflow
Sample Preparation[2][6]
-
Solvent Selection: Chloroform-d (
) is the standard choice (99.8% D).[1] It minimizes solvent overlap in the critical epoxide region (2.5–3.5 ppm).ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Alternative:DMSO-d6 is recommended only if the sample contains polar impurities (like ring-opened diols) that are insoluble in chloroform.[1]
-
-
Concentration: 10–15 mg in 0.6 mL solvent.
-
Internal Standard: Tetramethylsilane (TMS, 0.00 ppm) or residual
(7.26 ppm).
Acquisition Parameters (High-Resolution)
-
Pulse Sequence: zg30 (30° pulse) to ensure accurate integration.
-
Relaxation Delay (D1): Set to
seconds. The aromatic protons near the nitro group may have longer relaxation times; insufficient delay causes integration errors (underestimating the aromatic content). -
Scans (NS): 16–32 scans are sufficient for 1H; 512+ scans for 13C.
1H NMR Spectral Analysis
The proton spectrum is divided into two distinct zones: the Aromatic Zone (deshielded) and the Aliphatic/Epoxide Zone (shielded).
The "Fingerprint" Data Table
| Region | Chemical Shift ( | Multiplicity | Integration | Assignment | Mechanistic Insight |
| Aromatic | 7.80 – 7.85 | dd | 1H | Ar-H (3) | Ortho to |
| Aromatic | 7.50 – 7.58 | td | 1H | Ar-H (5) | Para to ether; meta to nitro.[1] |
| Aromatic | 7.05 – 7.15 | m | 2H | Ar-H (4,[1] 6) | Shielded by the electron-donating alkoxy group.[1] |
| Linker | 4.35 – 4.45 | dd | 1H | O- | Diastereotopic proton A; deshielded by phenoxy oxygen.[1] |
| Linker | 4.10 – 4.20 | dd | 1H | O-CH_A | Diastereotopic proton B. |
| Epoxide | 3.35 – 3.42 | m | 1H | Epoxide-CH | The chiral center; couples to both linker and ring |
| Epoxide | 2.88 – 2.95 | t (pseudo) | 1H | Ring- | Cis to methine; characteristic epoxide shift.[1] |
| Epoxide | 2.75 – 2.82 | dd | 1H | Ring- | Trans to methine.[1] |
Signal Logic Visualization
The following diagram illustrates the splitting logic for the critical diastereotopic linker protons, often the source of confusion for novice analysts.
Caption: Splitting tree for the diastereotopic methylene protons adjacent to the chiral center.
13C NMR Spectral Analysis
The 13C spectrum confirms the carbon skeleton. Note that in achiral solvents, the (S) and (R) enantiomers have identical carbon shifts.
-
Aromatic Carbons:
-
ppm: C-O (Quaternary, attached to oxygen).ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
ppm: C-NO2 (Quaternary, attached to nitro).[1]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> - ppm: Remaining aromatic CH.
-
-
Aliphatic Carbons:
-
ppm: O-CH2 (Ether linker).[1]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
ppm: Epoxide CH (Methine).ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
ppm: Epoxide CH2 (Methylene).ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
-
Comparative Performance: NMR vs. Alternatives
This section objectively compares NMR against Chiral HPLC, the two primary tools for analyzing this compound.
Performance Matrix
| Feature | 1H NMR (Standard) | 1H NMR (w/ Chiral Shift Reagent) | Chiral HPLC (UV) |
| Chemical Purity | Superior. Detects all protonated impurities (solvents, water, precursors).[1] | Good, but spectrum becomes crowded. | Good, but requires response factor calibration. |
| Enantiomeric Excess (ee) | N/A. Cannot distinguish (S) from (R) in achiral solvents. | Moderate. Requires Eu(hfc)3 or Mosher ester derivatization. | Superior. Baseline separation of enantiomers. |
| Sample Recovery | High. Non-destructive.[1] | Low. Sample is contaminated/consumed.[1] | High (if prep scale), Low (analytical). |
| Throughput | Fast (< 10 min). | Slow (titration required). | Moderate (15-30 min run time). |
The "Head-to-Head" Workflow
Use the following decision tree to select the correct analytical method for your specific data requirement.
Caption: Decision matrix for selecting between NMR and HPLC based on analytical objectives.
Troubleshooting & Validation
Common Impurity: Ring Opening
The most common degradation pathway is the hydrolysis of the epoxide to a diol, or reaction with HCl to form a chlorohydrin (if synthesized via epichlorohydrin).
-
Diagnostic Signal: Disappearance of the epoxide multiplets at 2.7–3.4 ppm and appearance of broad multiplets at 3.6–4.0 ppm (CH-OH, CH2-OH).[1]
-
Validation: If the integral of the epoxide region (2.7–3.4 ppm) is
relative to the aromatic proton at 7.8 ppm ( ), ring degradation has occurred.
Common Impurity: 2-Nitrophenol (Precursor)[1][2][3]
-
Diagnostic Signal: A broad singlet
ppm (phenolic OH) and a shift in the aromatic region (the ortho-proton shifts downfield to ppm due to the free phenol).
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[1][2] (Standard text for ABX splitting patterns in epoxides).
-
BenchChem. (2025).[1][3] A Head-to-Head Battle for Enantiomeric Purity: Chiral HPLC vs. NMR. Retrieved from
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 21327, 2-((4-Nitrophenoxy)methyl)oxirane (Structural analog reference). Retrieved from [2]
-
University of California, Irvine. (2017). NMR Analysis of Glycidyl Ethers. Retrieved from
-
ChemicalBook. (2025).[1] 2-Nitrophenol NMR Spectrum Data. Retrieved from
Sources
Mass Spectrometry Characterization of (S)-2-((2-Nitrophenoxy)methyl)oxirane: A Comparative Guide
Executive Summary: The Chiral Criticality
(S)-2-((2-Nitrophenoxy)methyl)oxirane (CAS: 58987-29-2), also known as (S)-1-(2-Nitrophenoxy)-2,3-epoxypropane, is a high-value chiral building block. It serves as a pivotal intermediate in the synthesis of Class III anti-arrhythmic agents (e.g., Nifekalant ) and beta-adrenergic blockers.
In drug development, the enantiomeric purity of this epoxide is non-negotiable; the (R)-enantiomer often constitutes a critical impurity that can alter pharmacological potency or toxicity. While NMR provides structural certainty, it lacks the sensitivity for trace impurity profiling (<0.1%). Mass Spectrometry (MS) bridges this gap.
This guide compares the performance of High-Resolution LC-MS/MS (ESI) against the traditional GC-MS (EI) and NMR alternatives, establishing a self-validating protocol for characterizing this thermally sensitive epoxide.
Comparative Analysis of Characterization Methods
The following table contrasts the primary analytical techniques available for this compound.
| Feature | LC-ESI-MS/MS (Recommended) | GC-MS (EI) | H-NMR (600 MHz) |
| Primary Utility | Trace impurity profiling & Enantiomeric Excess (with Chiral LC) | Structural fingerprinting (Library matching) | Absolute structural confirmation |
| Sample Integrity | High: Soft ionization preserves the epoxide ring. | Low: Thermal degradation of epoxide is common in the injector port. | High: Non-destructive. |
| Sensitivity | Femtogram level: Ideal for genotoxic impurity quantification. | Nanogram level.[1][2] | Milligram level (Low sensitivity). |
| Differentiation | Distinguishes ortho vs para nitro isomers via fragmentation rules. | Distinguishes isomers via retention time and library spectra. | Distinguishes isomers via coupling constants. |
| Chiral Discrimination | Yes (requires Chiralpak/Chiralcel columns). | No (unless chiral GC column used; rare for this polarity). | Yes (requires chiral shift reagents). |
Why LC-ESI-MS/MS Wins
While GC-MS is the workhorse for small ethers, the oxirane (epoxide) ring in this compound is susceptible to thermal ring-opening or rearrangement to aldehydes/ketones at GC injector temperatures (>250°C). Electrospray Ionization (ESI) operates at lower temperatures, preserving the molecular ion
Technical Deep Dive: Fragmentation & Causality
To validate the identity of the (S)-enantiomer, one must understand its behavior inside the collision cell. The fragmentation is driven by the stability of the 2-nitrophenoxy moiety and the lability of the epoxide ring.
The "Ortho Effect" Mechanism
A critical diagnostic feature of the 2-nitro isomer (vs. the 3- or 4-nitro isomers) is the Ortho Effect .
-
Hydrogen Abstraction: The nitro group oxygen abstracts a hydrogen from the alpha-carbon of the glycidyl ether chain.
-
Neutral Loss: This facilitates the elimination of small neutral molecules (like OH or formaldehyde) that are sterically impossible for the para isomer.
-
Result: A unique abundance of
(loss of OH) or specific rearrangement ions in the MS/MS spectrum.[3]
Visualization: Fragmentation Pathway
The following diagram illustrates the theoretical fragmentation logic used to confirm the structure.
Figure 1: Proposed ESI-MS/MS fragmentation tree highlighting the diagnostic "Ortho Effect" specific to the 2-nitrophenoxy isomer.
Experimental Protocol: Self-Validating Workflow
This protocol is designed to be self-validating : the presence of the chiral separation confirms the enantiomer, while the MS/MS transitions confirm the chemical structure.
A. Sample Preparation
-
Solvent: Acetonitrile (LC-MS Grade). Avoid methanol to prevent potential nucleophilic attack on the epoxide ring during storage.
-
Concentration: 10 µg/mL for full scan; 100 ng/mL for MRM (quantitation).
-
Filtration: 0.2 µm PTFE filter (Do not use Nylon, which binds nitro compounds).
B. LC-MS/MS Conditions
-
Instrument: Triple Quadrupole MS (e.g., Agilent 6400 or Sciex QTRAP).
-
Column (Chiral): Chiralpak AD-3 or IA-3 (3 µm, 150 x 4.6 mm).
-
Why? Amylose-based columns provide superior separation for aromatic glycidyl ethers.
-
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water (Proton source for ESI).
-
B: Acetonitrile.[2]
-
Isocratic Mode: 60% B recommended for chiral resolution.
-
-
Flow Rate: 0.5 mL/min.
C. MS Source Parameters (ESI Positive)
| Parameter | Setting | Rationale |
| Gas Temp | 300°C | High enough to desolvate, low enough to save the epoxide. |
| Capillary Voltage | 3500 V | Standard ESI+ generation. |
| Fragmentor | 110 V | Optimized to prevent in-source fragmentation. |
| Collision Energy (CE) | 15-25 eV | Tuned to maximize the m/z 138 and 150 fragments. |
D. Data Acquisition (MRM Transitions)
For quantitative analysis, monitor these transitions:
-
Quantifier:
(Loss of glycidyl moiety; highly specific). -
Qualifier 1:
(Loss of ). -
Qualifier 2:
(Loss of OH; confirms ortho substitution).
Experimental Workflow Diagram
The following diagram outlines the complete characterization lifecycle, ensuring data integrity from sample prep to final reporting.
Figure 2: Analytical workflow for the chiral and structural validation of this compound.
References
-
PubChem. "2-((2-Nitrophenoxy)methyl)oxirane | C9H9NO4." National Library of Medicine.[1] Available at: [Link]
-
Chemguide. "Fragmentation Patterns in Mass Spectrometry." (General principles of nitro/ether fragmentation). Available at: [Link]
-
ResearchGate. "Impurity profiling of pharmaceutical intermediates using LC-MS." (Context for Nifekalant intermediates). Available at: [Link]
Sources
Comparative Reactivity Guide: (S)-Glycidyl 2-Nitrophenyl Ether vs. Tosylates
Executive Summary
In the landscape of chiral building blocks, (S)-glycidyl 2-nitrophenyl ether (GNPE) and Alkyl Tosylates (Rot-OTs) represent two distinct classes of electrophiles used to introduce chirality or link molecular scaffolds. While both serve as alkylating agents, their utility diverges fundamentally based on the desired product architecture.
-
Select (S)-Glycidyl 2-Nitrophenyl Ether when: Your target molecule requires a
-amino alcohol or -hydroxy ether motif (e.g., -blockers, oxazolidinones). The reaction is "atom economical," retaining the oxygen atom as a functional handle. -
Select Tosylates when: You require a clean substitution where the hydroxyl-derived center is replaced entirely by the nucleophile (inversion of configuration) without generating a new hydroxyl group adjacent to the reaction site.
Mechanistic Divergence & Reactivity Profile[1]
(S)-Glycidyl 2-Nitrophenyl Ether (GNPE)
Driving Force: Release of Ring Strain (~27 kcal/mol). The reactivity of GNPE is dominated by the strained three-membered epoxide ring. The 2-nitrophenyl moiety acts as an electron-withdrawing group (EWG) via induction. This reduces the electron density on the ether oxygen, slightly destabilizing the ring compared to simple alkyl glycidyl ethers, thereby enhancing electrophilicity.
-
Mechanism: primarily
-like attack. -
Regioselectivity: Under basic/nucleophilic conditions, attack occurs predominantly at the less substituted carbon (C3) due to steric accessibility.
-
Stereochemistry: Retention of configuration at the chiral center (C2), as the bond breaking occurs at C3 (unless acid-catalyzed, which is rare for this specific application).
Tosylates (p-Toluenesulfonates)
Driving Force: Leaving Group Stability (Resonance).
Tosylates are "pseudohalogens." The reaction is driven by the formation of the highly stable tosylate anion (
-
Mechanism: Strictly
(primary/secondary) or (elimination). -
Regioselectivity: Site-specific to the carbon bearing the -OTs group.
-
Stereochemistry: Complete inversion of configuration (Walden inversion) at the electrophilic carbon.
Performance Matrix: Head-to-Head Comparison
| Feature | (S)-Glycidyl 2-Nitrophenyl Ether | Alkyl Tosylates |
| Primary Reaction Type | Ring Opening (Addition) | Nucleophilic Substitution |
| Atom Economy | 100% (All atoms retained in product) | Lower (Loss of high-MW |
| Resulting Motif | Direct alkyl chain linkage | |
| Kinetics (Nucleophiles) | High reactivity with amines/thiphenols; slow with weak nucleophiles. | Moderate-to-High reactivity; highly tunable via solvent. |
| Leaving Group | None (Oxygen is retained as -OH) | Tosylate anion ( |
| Thermal Stability | Moderate (Risk of polymerization) | High (Generally crystalline solids) |
| Genotoxicity | High (Direct DNA alkylator) | High (Direct DNA alkylator) |
Visual Analysis: Reaction Pathways[2]
The following diagram illustrates the divergent pathways. Note how GNPE yields a bifunctional product useful for further cyclization (e.g., to oxazolidinones), whereas the Tosylate pathway is a terminal substitution.
Caption: Divergent reaction pathways. GNPE retains the oxygen atom (green path), creating a bifunctional alcohol. Tosylates (red path) undergo displacement, generating waste.
Experimental Protocols
Protocol A: Aminolysis of (S)-Glycidyl 2-Nitrophenyl Ether
Context: Synthesis of
Rationale: The 2-nitrophenyl group provides steric bulk and electronic activation. Isopropylamine is used in excess to prevent polymerization of the epoxide (oligomerization).
-
Preparation: Charge a reaction vessel with (S)-glycidyl 2-nitrophenyl ether (1.0 equiv, e.g., 10 mmol).
-
Solvent/Nucleophile: Add Isopropylamine (3.0 - 5.0 equiv). Note: The amine often acts as both reactant and solvent. Alternatively, use methanol as a co-solvent to improve solubility.
-
Reaction: Heat the mixture to reflux (
C) under an inert atmosphere ( ) for 4–6 hours.-
Monitoring: Monitor by TLC (disappearance of epoxide) or HPLC.
-
-
Workup: Concentrate the mixture under reduced pressure to remove excess isopropylamine.
-
Purification: The residue is typically a yellow oil (due to the nitro group). Purify via recrystallization (if solid) from EtOAc/Hexane or column chromatography.
-
Yield Expectation: >90% conversion; Product is a secondary alcohol.
Protocol B: Nucleophilic Displacement of a Primary Tosylate
Context: General chain extension or amine alkylation.
Rationale: Tosylates are less reactive than triflates but more stable. A polar aprotic solvent is required to solvate the cation and leave the nucleophile "naked" and reactive.
-
Preparation: Dissolve the Alkyl Tosylate (1.0 equiv) in anhydrous DMF or DMSO (0.2 M concentration).
-
Nucleophile Addition: Add the nucleophile (e.g., Sodium Azide or a secondary amine, 1.2–1.5 equiv).
-
Base (Optional): If using a neutral amine, add a non-nucleophilic base (e.g.,
or DIPEA) to scavenge the generated acid. -
Reaction: Heat to
C for 12–18 hours.-
Note: Tosylates require higher activation energy than epoxides for displacement by weak nucleophiles.
-
-
Workup: Dilute with water and extract with Ethyl Acetate. Wash organic layer with saturated
and brine to remove liberated p-toluenesulfonic acid/salts. -
Yield Expectation: 80–95%; Product has inverted stereochemistry at the reaction center.
Safety & Handling (Critical)
Both reagents are potent alkylating agents and must be handled as potential genotoxins .
-
GNPE: Epoxides can alkylate DNA directly. The nitro-aromatic moiety also presents potential toxicity issues (metabolic reduction to anilines). Use a fume hood and double-gloving.
-
Tosylates: Often crystalline and easier to weigh than liquid epoxides, but inhalation of dust is a severe hazard. They are known mutagens.
References
-
Sharpless, K. B., et al. (1981). "The first practical method for asymmetric epoxidation." Journal of the American Chemical Society. Link (Foundational context on chiral epoxides).
-
Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. (1997). "Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides via Hydrolytic Ring Opening." Science. Link (Methodology often used to generate high ee GNPE).
-
Brickner, S. J., et al. (1996). "Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterial Agents." Journal of Medicinal Chemistry. Link (Demonstrates utility of nitrophenyl glycidyl ethers in Linezolid synthesis).
-
BenchChem Technical Support. (2025). "A Head-to-Head Comparison of Tosylate and Other Leaving Groups." BenchChem Guides. Link (General leaving group data).
-
Master Organic Chemistry. (2015). "Epoxide Ring Opening With Base." Master Organic Chemistry. Link (Mechanistic grounding).
Optical Rotation Standards & Purity Analysis: (S)-2-((2-Nitrophenoxy)methyl)oxirane
Topic: Optical Rotation Standards for Pure (S)-2-((2-Nitrophenoxy)methyl)oxirane Content Type: Publish Comparison Guide
Executive Summary
This compound (also known as (S)-Glycidyl 2-nitrophenyl ether) is a critical chiral building block, notably serving as a key intermediate in the synthesis of Class III antiarrhythmic agents such as Nifekalant .
In drug development, the optical purity of this epoxide is non-negotiable. However, reliance solely on optical rotation (OR) values found in literature can be misleading due to the compound's low specific rotation magnitude and high sensitivity to solvent effects.
This guide compares the traditional Polarimetric Standard against the modern Chiral HPLC Standard , establishing a self-validating quality control system for researchers.
Technical Specifications & Identity
| Property | Detail |
| Chemical Name | This compound |
| Common Name | (S)-Glycidyl 2-nitrophenyl ether |
| CAS Number | 21407-49-8 (Racemic Generic); (S)-Enantiomer often custom synthesized |
| Molecular Formula | C₉H₉NO₄ |
| Molecular Weight | 195.17 g/mol |
| Physical State | Pale yellow crystalline solid or oil (depending on purity) |
| Chiral Source | Derived from (S)-(+)-Epichlorohydrin (CAS 67843-74-7) |
The "Rotation Trap"
Unlike sugars or amino acids with large specific rotations (
-
Analogous Reference: (S)-(+)-Benzyl glycidyl ether has a specific rotation of +5.1° (c=5, toluene).[1]
-
Implication: A small impurity or solvent variance can flip the sign or nullify the reading, making OR a secondary identity check rather than a primary purity standard.
Comparative Analysis: Polarimetry vs. Chiral HPLC
Method A: Polarimetry (Traditional Screening)
Best For: Quick identity confirmation during scale-up. Mechanism: Measures the rotation of plane-polarized light (Sodium D-line, 589 nm).
-
Pros: Rapid, non-destructive, low cost after equipment purchase.
-
Cons:
-
Non-Linearity: Concentration dependence is significant for glycidyl ethers.
-
Solvent Effects: Rotation can shift from (+) to (-) depending on solvent polarity (e.g., Chloroform vs. Methanol).
-
Low Sensitivity: Cannot reliably distinguish 95% ee from 99% ee for this class of compounds.
-
Method B: Chiral HPLC (The Gold Standard)
Best For: Definitive enantiomeric excess (ee) determination.[2] Mechanism: Separation of enantiomers on a polysaccharide-based stationary phase.
-
Pros: Quantifies ee with >0.1% precision; separates chemical impurities simultaneously.
-
Cons: Requires expensive columns and solvent consumption.
Comparison Table
| Feature | Polarimetry (OR) | Chiral HPLC |
| Metric | Specific Rotation | Enantiomeric Excess (% ee) |
| Precision | Low ( | High ( |
| Sample Req. | High (~10-50 mg) | Low (< 1 mg) |
| Time | 5 minutes | 20-30 minutes |
| Verdict | Qualitative Check | Quantitative Standard |
Validated Experimental Protocols
Protocol 1: Rigorous Optical Rotation Measurement
Use this protocol to establish an internal standard for your specific batch.
-
Preparation: Dry the sample under high vacuum (0.1 mmHg) for 4 hours to remove solvent residues that skew rotation.
-
Solvent Selection: Use Toluene or Ethanol . Avoid Chlorinated solvents if possible due to potential reaction/acidity.
-
Concentration: Prepare a solution of c = 1.0 (1 g/100 mL).
-
Note: For low-rotation compounds, higher concentrations (c = 2.0 or 5.0) are often cited to amplify the signal.
-
-
Measurement:
-
Zero the polarimeter with the pure solvent blank.
-
Measure at 20°C (thermostated).
-
Record the average of 5 readings.
-
-
Calculation:
(Where is path length in dm, usually 1.0).
Protocol 2: Chiral HPLC Determination (Recommended)
Standard condition for aryl glycidyl ethers.
-
Column: Chiralpak AD-H or OD-H (Daicel), 4.6 mm x 250 mm.
-
Mobile Phase: Hexane : Isopropanol (90 : 10).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (absorbance of the nitrophenyl group).
-
Temperature: 25°C.
-
Expected Result: The (S)-enantiomer typically elutes second on AD-H columns (verify with racemic standard).
Workflow Visualization
The following diagram illustrates the logical flow for synthesizing and validating the standard.
Figure 1: Critical Quality Control Workflow for this compound production.
Expert Insights & Causality
Why (S)-Epichlorohydrin?
The synthesis typically involves the reaction of 2-nitrophenol with (S)-epichlorohydrin.
-
Mechanism: The reaction proceeds via a nucleophilic opening of the epoxide (inversion) followed by ring closure (second inversion).
-
Net Result: Retention of the configuration relative to the chiral carbon skeleton. Therefore, (S)-Epichlorohydrin yields (S)-Glycidyl Ether .
Managing Impurities
The most common impurity is the diol formed by hydrolysis of the epoxide ring.
-
Detection: The diol is highly polar. It will drastically change the Optical Rotation (often making it more negative) but is easily spotted on TLC or HPLC (elutes much later/earlier depending on phase).
-
Storage: Store the standard under Argon at -20°C. Glycidyl ethers are electrophiles and will slowly react with atmospheric moisture.
References
-
Anton Paar. (2025). Basics of Polarimetry and Optical Rotation Standards. Retrieved from
-
Sigma-Aldrich. (2025). Product Specification: (S)-(+)-Glycidyl methyl ether (Analogous Reference). Retrieved from
-
National Institutes of Health (NIH). (2025). PubChem Compound Summary: 2-((2-Nitrophenoxy)methyl)oxirane. Retrieved from
-
Royal Society of Chemistry. (2018). In situ epoxide generation and flow synthesis of beta-amino alcohols. (Context on Nitrophenoxy epoxide synthesis). Retrieved from
Sources
Validating chiral purity of (S)-2-((2-Nitrophenoxy)methyl)oxirane batches
Executive Summary: The Chirality Imperative
(S)-2-((2-Nitrophenoxy)methyl)oxirane (also known as (S)-1-(2-nitrophenoxy)-2,3-epoxypropane) is a high-value chiral synthon, frequently employed in the asymmetric synthesis of beta-blockers and aryloxypropanolamine pharmacophores.[1] In drug development, the enantiomeric purity of this intermediate is not merely a quality attribute—it is a safety mandate. The (S)-enantiomer often dictates the binding affinity of the final API; significant contamination with the (R)-enantiomer can lead to off-target toxicity or reduced potency.[1]
This guide objectively compares the three primary methodologies for validating the chiral purity of this specific epoxide: Chiral HPLC (The Gold Standard) , NMR with Chiral Shift Reagents (The Structural Verifier) , and Polarimetry (The Rapid Screen) .
Recommendation: While Polarimetry offers speed, Chiral HPLC is the only method capable of quantifying enantiomeric excess (ee) with the precision required (>99.5%) for GMP-grade pharmaceutical intermediates.
Comparative Analysis of Validation Methods
The following table summarizes the performance metrics of the three methodologies based on sensitivity, throughput, and reliability for nitrophenyl glycidyl ethers.
| Feature | Method A: Chiral HPLC | Method B: 1H-NMR (w/ CSR) | Method C: Polarimetry |
| Primary Utility | Quantitative ee determination (0.1% sensitivity) | Structural confirmation & absolute config assignment | Rapid batch screening |
| Precision | High (>99.9% accuracy) | Moderate (~98% limit) | Low (highly solvent/temp dependent) |
| Sample Req. | < 1 mg | 10–20 mg | > 100 mg (for stable reading) |
| Analysis Time | 20–40 mins | 15–30 mins | 5 mins |
| Cost per Run | High (Columns/Solvents) | Moderate (Deuterated solvents/Shift Reagents) | Low |
| Destructive? | No (Prep-HPLC possible) | No | No |
Method A: Chiral HPLC (The Gold Standard)[2]
The Principle
High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the industry standard.[1][2] For aromatic glycidyl ethers like this compound, polysaccharide-based columns (amylose or cellulose derivatives) provide the best separation factors (
Experimental Protocol
Objective: Quantify the enantiomeric excess (ee) of the (S)-batch.
-
Instrumentation: HPLC with UV-Vis or Diode Array Detector (DAD).[1]
-
Column Selection:
-
Primary:Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate), immobilized).[1]
-
Alternative:Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).[1]
-
Reasoning: The "IA" column is immobilized, allowing for a wider range of solvents if the standard Hexane/IPA mix fails to resolve the ortho-substituted aromatic ring.
-
-
Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Temperature: 25°C (Control is critical; lower temps often improve resolution).
-
Detection: UV at 254 nm (The nitrophenyl group has strong absorbance here).
Step-by-Step Workflow:
-
System Suitability (The Racemic Check): You must inject a racemic standard ((±)-2-((2-Nitrophenoxy)methyl)oxirane) first.[1] If you cannot separate the racemate to baseline (Resolution
), you cannot validate the pure batch. -
Sample Preparation: Dissolve 1 mg of the (S)-batch in 1 mL of Mobile Phase. Filter through a 0.45 µm PTFE filter.[1]
-
Injection: Inject 10 µL.
-
Calculation:
[1]
Method Development Logic
The following diagram illustrates the decision process for optimizing the HPLC method.
Caption: Decision tree for optimizing chiral HPLC separation of nitrophenyl glycidyl ethers.
Method B: 1H-NMR with Chiral Shift Reagents[1][4]
The Principle
If HPLC is unavailable, or to confirm the absolute configuration, Nuclear Magnetic Resonance (NMR) using a Chiral Shift Reagent (CSR) is the best alternative. The CSR, typically a paramagnetic Europium complex like Eu(hfc)3 , complexes with the epoxide oxygen. This induces a chemical shift difference (
Experimental Protocol
-
Reagent: Tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato]europium(III) (Eu(hfc)3).[1]
-
Solvent: CDCl3 (Deuterated Chloroform).[1]
-
Procedure:
-
Dissolve ~10 mg of the substrate in CDCl3.
-
Acquire a standard 1H-NMR spectrum.[1]
-
Titrate with Eu(hfc)3 (0.1 to 0.5 equivalents) in stepwise additions.[1]
-
Monitor the epoxide ring protons (typically at 2.7–3.0 ppm and 3.3–3.5 ppm).
-
Observation: In a racemic mixture, these signals will split into two distinct sets. In a pure (S)-batch, you should see only one set.[1] Any small "shadow" peaks represent the (R)-impurity.[1]
-
Limitation: This method generally has a limit of detection (LOD) of ~1–2%. It is not suitable for validating "99.9% pure" claims but is excellent for preventing gross labeling errors (e.g., shipping R instead of S).
Method C: Polarimetry (The Rapid Screen)
The Principle
Optical rotation measures the rotation of plane-polarized light. While simple, it is non-specific. Impurities (solvent residues, precursors like 2-nitrophenol) can skew the result.[1]
Experimental Protocol
-
Instrument: Digital Polarimeter with Na-D lamp (589 nm).[1]
-
Concentration: 1.0 g/100 mL (c=1) in Methanol or Ethanol.
-
Temperature: 20°C.
-
Expectation: The specific rotation
must be compared against a certified reference standard.
The Validation Workflow (Self-Validating System)
To ensure scientific integrity, the validation process must be systemic. Do not rely on a single data point.[1]
Caption: Integrated workflow for validating chiral purity from batch receipt to release.
References
-
BenchChem. "Analytical Methods for Determining Enantiomeric Purity of Drugs."[1][2] Application Note. Accessed October 2023.[1] Link[1]
-
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 21327, 2-((4-Nitrophenoxy)methyl)oxirane."[1] PubChem. Accessed October 2023.[1] Link
-
IOSR Journal of Pharmacy. "A Validated Chiral HPLC Method For Enantiomeric Separation of Glycidyl Butyrate on Cellulose Based Stationary Phase." IOSR Journals. Accessed October 2023.[1] Link
-
Phenomenex. "Chiral HPLC Separations: Method Development Guide." Phenomenex Technical Guides. Accessed October 2023.[1] Link
-
PrepChem. "Synthesis of 1,2-Epoxy-3-(p-Nitrophenoxy)-Propane."[1][3] PrepChem Organic Synthesis. Accessed October 2023.[1] Link
Sources
IR spectroscopy peaks for (S)-2-((2-Nitrophenoxy)methyl)oxirane identification
[1]
Executive Summary
In the synthesis of chiral beta-blockers and oxazolidinones, This compound serves as a critical electrophilic intermediate.[1] While Chiral HPLC is the gold standard for enantiomeric excess (ee) determination, FTIR spectroscopy provides a rapid, cost-effective method for structural confirmation , reaction monitoring (consumption of phenol), and stability profiling (detection of epoxide hydrolysis).
This guide compares the IR spectral fingerprint of the target molecule against three critical alternatives encountered in the development lifecycle:
Mechanistic Basis of Spectral Identification
The target molecule combines three distinct functionalities: an aromatic nitro group , an aryl-alkyl ether linkage , and a strained oxirane (epoxide) ring .[1] Identification relies on the unique vibrational modes of these groups.
Key Vibrational Modes[1][2]
-
Oxirane Ring (Epoxide): The strained 3-membered ring exhibits a characteristic "ring breathing" mode.[1] This is the primary diagnostic band for product formation.
-
Nitro Group (
): Strong symmetric and asymmetric stretching vibrations dominate the fingerprint region.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Ether Linkage (
): A strong asymmetric stretching band confirms the alkylation of the phenolic oxygen.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
Comparative Data Table: Target vs. Alternatives
| Functional Group | Vibration Mode | Target: (S)-Epoxide ( | Alt 1: Precursor (2-Nitrophenol) | Alt 2: Degradant (Diol) | Diagnostic Logic |
| Hydroxyl (-OH) | O-H Stretch | Absent | 3200–3500 (Broad) | 3300–3500 (Strong) | Presence indicates unreacted SM or hydrolysis. |
| Epoxide Ring | Ring Breathing (sym/asym) | ~915 & ~830 | Absent | Absent | Critical for ID. Loss of these peaks indicates degradation.[1] |
| Epoxide C-H | C-H Stretch (strained) | ~3050 | Absent | Absent | Distinct from aromatic C-H.[1] |
| Nitro ( | Asym. Stretch | 1525 ± 10 | 1530–1550 | 1525 ± 10 | Shifts slightly due to loss of H-bonding upon alkylation. |
| Nitro ( | Sym. Stretch | 1350 ± 10 | 1330–1360 | 1350 ± 10 | Confirms the nitro-aromatic core. |
| Ether ( | Asym. Stretch | 1240–1260 | Absent (C-OH instead) | 1240–1260 | Confirms ether linkage formation. |
ngcontent-ng-c1352109670="" class="ng-star-inserted">Note on Chirality: Standard solution-phase FTIR cannot distinguish between (S) and (R) enantiomers. However, in the solid state (crystalline) , the pure (S)-enantiomer and the racemate often crystallize in different space groups, leading to splitting or shifting of peaks in the fingerprint region (600–1500
) [1, 2].
Comparative Analysis & Performance
Scenario A: Reaction Monitoring (Alkylation)
Objective: Confirm conversion of 2-Nitrophenol to the Epoxide.
-
The Precursor (2-Nitrophenol): Characterized by a broad, intramolecularly hydrogen-bonded O-H stretch at ~3250
and a C-O phenolic stretch at ~1200ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> . -
The Product: The disappearance of the broad O-H band is the primary indicator of reaction completion. Simultaneously, the appearance of the sharp Epoxide Ring Breathing band at ~915
and the Ether stretch at ~1250 confirms the substitution.
Scenario B: Stability Testing (Hydrolysis)
Objective: Detect ring opening (formation of the Diol) due to moisture exposure.[1]
-
The Degradant (Diol): If the epoxide ring opens, a strong, broad O-H stretch reappears (3300–3500
). -
Diagnostic: A decrease in the intensity of the 915
epoxide band relative to the stable Nitro bands (1525ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> ) serves as a quantitative metric for stability.
Experimental Protocol: ATR-FTIR Identification[1]
This protocol utilizes Attenuated Total Reflectance (ATR) for minimal sample preparation, suitable for both solid and oil forms of the intermediate.
Materials
-
Instrument: FTIR Spectrometer (e.g., Agilent Cary 630 or Thermo Nicolet iS50) equipped with a Diamond or ZnSe ATR accessory.[1]
-
Solvents: Isopropanol (IPA) for cleaning.[1]
-
Reference Standard: Validated this compound (>98% ee).[1]
Step-by-Step Methodology
-
System Blank: Clean the ATR crystal with IPA.[1] Collect a background spectrum (air) using 32 scans at 4
resolution.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Sample Loading:
-
If Liquid/Oil: Place 10 µL of the neat sample directly onto the crystal center.
-
If Solid: Place ~5 mg of sample on the crystal and apply pressure using the anvil to ensure uniform contact.
-
-
Acquisition: Collect the sample spectrum (32 scans, 4
resolution). -
Processing: Apply automatic baseline correction. Normalize the spectrum to the Nitro Asymmetric Stretch (~1525
) for comparative overlay. -
Validation Check:
-
Pass: Absence of broad peak >3200
; Presence of distinct multiplet at 910–920ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> . -
Fail: Presence of broad O-H peak (indicates wet sample, unreacted phenol, or hydrolysis).
-
Decision Tree for Identification
The following diagram illustrates the logic flow for identifying the compound and ruling out common impurities.
Caption: QC Decision Tree for the IR identification of this compound, distinguishing it from precursors and degradants.
References
-
Sikyta, M., et al. (2021).[1] Polymorphism and Chiral Discrimination in the Solid State of Pharmaceutical Intermediates. Journal of Pharmaceutical Sciences. [Link]
-
Silverstein, R. M., et al. (2014).[1] Spectrometric Identification of Organic Compounds. Wiley.[1] (Standard reference for Nitro/Epoxide assignments).
-
National Institute of Standards and Technology (NIST). IR Spectrum of 2-Nitrophenol. NIST Chemistry WebBook.[1][2] [Link]
-
Royal Society of Chemistry. Methods for Epoxide Ring Opening and Analysis. ChemComm.[1] [Link]
Safety Operating Guide
Comprehensive Safety & Handling Guide: (S)-2-((2-Nitrophenoxy)methyl)oxirane
Executive Summary: The Hazard Landscape
Handling (S)-2-((2-Nitrophenoxy)methyl)oxirane requires strict adherence to safety protocols due to its dual functionality: the reactive epoxide (oxirane) ring and the nitroaromatic group. This compound is a potent alkylating agent and sensitizer .
Critical Risks:
-
Acute Toxicity: Harmful if swallowed or inhaled.[1]
-
Sensitization: High potential for allergic skin dermatitis; once sensitized, trace exposure can trigger severe reactions.
-
Genotoxicity: Glycidyl ethers are suspected mutagens (Muta. 2) due to their ability to alkylate DNA.
-
Eye Damage: Risk of serious, irreversible eye damage due to the reactive nature of the epoxide.
Immediate Action Required: Treat this compound as a "High Potency Active Pharmaceutical Ingredient" (HPAPI) equivalent until specific toxicological data proves otherwise. All handling must occur within a certified chemical fume hood.
Hazard Identification & Risk Assessment
The following classification is derived from the structural alerts of glycidyl ethers and nitroaromatics, aligning with GHS standards.
| Hazard Class | GHS Category | Hazard Statement | Signal Word |
| Acute Toxicity (Oral) | Cat. 4 | H302: Harmful if swallowed | Warning |
| Skin Corrosion/Irritation | Cat.[1][2] 2 | H315: Causes skin irritation | Warning |
| Serious Eye Damage | Cat.[1][2][3][4] 1 | H318: Causes serious eye damage | Danger |
| Skin Sensitization | Cat. 1 | H317: May cause an allergic skin reaction | Warning |
| Germ Cell Mutagenicity | Cat. 2 | H341: Suspected of causing genetic defects | Warning |
| STOT - Single Exposure | Cat. 3 | H335: May cause respiratory irritation | Warning |
Personal Protective Equipment (PPE) Matrix
The selection of PPE is non-negotiable. The "Standard Lab PPE" (lab coat + safety glasses) is insufficient for this compound.
Respiratory Protection[5][6][7]
-
Primary Control: Engineering controls (Fume Hood) are the first line of defense.
-
Secondary Control (PPE): Required if handling powders outside a hood or during spill cleanup.
-
Minimum: N95 or P100 particulate respirator.
-
Recommended: Half-face respirator with Organic Vapor/Acid Gas (OV/AG) + P100 cartridges.
-
Hand Protection (Glove Selection)
Epoxides can permeate standard nitrile gloves over time. Double-gloving is mandatory.
| Glove Material | Thickness (mm) | Breakthrough Time (min) | Usage Scenario |
| Nitrile (Disposable) | 0.11 (min) | < 15 | Inner Glove (Splash protection only) |
| Nitrile (Extended Cuff) | 0.20+ | 30 - 60 | Outer Glove (Routine handling) |
| Butyl Rubber | 0.30+ | > 480 | Spill Cleanup / Immersion |
| Silver Shield / Laminate | 0.07 | > 480 | High Risk (Best chemical resistance) |
Eye & Body Protection
-
Eyes: Chemical Splash Goggles (ANSI Z87.1+). Note: Safety glasses do not protect against vapors or splashes from reactive epoxides.
-
Body: Tyvek® lab coat or apron over a standard cotton lab coat.
-
Feet: Closed-toe, chemically resistant shoes (leather or rubber).
Operational Protocols
Workflow: Donning PPE & Handling
The following diagram illustrates the logical flow for safely preparing to handle the compound.
Figure 1: Decision logic for PPE selection based on the physical state of the reagent.
Step-by-Step Handling Procedure
-
Preparation:
-
Verify fume hood airflow (face velocity 80-100 fpm).
-
Place a disposable absorbent pad (pig mat) on the work surface.
-
Prepare a neutralization solution (10% aqueous NaOH or saturated sodium bicarbonate) nearby.
-
-
Weighing (Solid):
-
Do not weigh on an open bench. Move the balance into the hood or use a powder containment hood.
-
Use an anti-static gun if the powder is static-prone to prevent dispersal.
-
Immediately recap the container after use.
-
-
Reaction Setup:
-
Add solvent slowly. The dissolution of epoxides can be exothermic.
-
If heating is required, ensure a reflux condenser is attached before heating begins to prevent vapor release.
-
-
Deactivation:
-
Glassware contaminated with the epoxide should be rinsed with a dilute acidic or basic solution (e.g., 5% HCl or NaOH) to open the ring and deactivate the compound before washing with standard detergents.
-
Emergency Response: Spill & Exposure
Spill Response Logic
Immediate action determines the safety of the lab.
Figure 2: Triage protocol for spill management.
First Aid Measures
-
Eye Contact: CRITICAL. Rinse immediately with water for 15 minutes.[5][6][7][8] Hold eyelids open. Seek emergency ophthalmological care.
-
Skin Contact: Remove contaminated clothing immediately.[3][6][9][7][10] Wash skin with soap and copious water.[2][3][4][11][5][6][10][12][13] Do not use alcohol (increases absorption).
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen (trained personnel only).
Waste Disposal & Deactivation
Never dispose of this compound down the drain.
-
Segregation: Collect in a dedicated "Toxic Organic" waste stream.
-
Labeling: Clearly label as "Contains Mutagenic/Sensitizing Epoxide".
-
Deactivation (Optional but Recommended):
-
For small amounts of residual material in glassware, treat with 10% NaOH overnight. This hydrolyzes the epoxide ring to the corresponding diol (glycol), which is generally less toxic and reactive.
-
Verify pH is neutral before final disposal into organic waste.
-
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 112345, Glycidyl ethers. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (2024). C&L Inventory: 2-[(2-nitrophenoxy)methyl]oxirane. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2024).[2][6] Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). Retrieved from [Link]
-
New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Phenyl Glycidyl Ether. Retrieved from [Link]
Sources
- 1. epoxydepotusa.com [epoxydepotusa.com]
- 2. angenechemical.com [angenechemical.com]
- 3. aksci.com [aksci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. images.thdstatic.com [images.thdstatic.com]
- 6. fishersci.com [fishersci.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. fishersci.es [fishersci.es]
- 10. multimedia.3m.com [multimedia.3m.com]
- 11. loghelp.com [loghelp.com]
- 12. chemos.de [chemos.de]
- 13. Page loading... [wap.guidechem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
